molecular formula C6H10O3 B2833042 trans-2-Methoxycyclobutane-1-carboxylic acid CAS No. 1403894-02-9

trans-2-Methoxycyclobutane-1-carboxylic acid

Cat. No.: B2833042
CAS No.: 1403894-02-9
M. Wt: 130.143
InChI Key: XNZZCIUDRKWFTF-RFZPGFLSSA-N
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Description

trans-2-Methoxycyclobutane-1-carboxylic acid is a chiral cyclobutane derivative that serves as a valuable synthetic intermediate and building block in organic chemistry and drug discovery. The sterically constrained cyclobutane ring and the distinct spatial orientation of the methoxy and carboxylic acid functional groups in the trans-configuration make this compound a versatile precursor for constructing complex three-dimensional molecular architectures. In pharmaceutical research, such strained carbocyclic systems are of significant interest for exploring novel bioactive compounds and are sometimes investigated as synthetic analogs of proteinogenic amino acids to modulate pharmacokinetic properties . Researchers can utilize this chiral scaffold in stereoselective synthesis, metalloid complex formation, and the development of peptidomimetics. The carboxylic acid group allows for further functionalization via amide coupling or esterification reactions, commonly used to prepare derivatives for biological screening or material science applications . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2R)-2-methoxycyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-9-5-3-2-4(5)6(7)8/h4-5H,2-3H2,1H3,(H,7,8)/t4-,5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNZZCIUDRKWFTF-RFZPGFLSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1CC[C@H]1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Conformational Dynamics of trans-2-Methoxycyclobutane-1-carboxylic Acid: A Structural Analysis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Conformational Analysis of trans-2-Methoxycyclobutane-1-carboxylic Acid Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Structural Biologists, and Computational Chemists.

Executive Summary

The cyclobutane ring is a critical bioisostere in modern drug design, offering a rigid scaffold that restricts the conformational space of pharmacophores more effectively than flexible alkyl chains while avoiding the aromaticity of phenyl rings. This compound represents a specific challenge: a 1,2-disubstituted system where the interplay between ring puckering, steric repulsion, and electronic effects dictates the spatial orientation of the carboxylate (acid) and ether (methoxy) groups.

This guide provides a definitive workflow for determining the conformational preference of this molecule. Unlike cyclohexane, where the chair conformation is a deep energy well, the cyclobutane ring exists in a delicate equilibrium of puckered conformations. Accurately mapping this landscape is essential for predicting binding affinity in active sites.

Theoretical Framework: The Puckered Landscape

The Geometry of Cyclobutane

Cyclobutane is not planar.[1] To relieve torsional strain (eclipsing interactions) between adjacent methylene hydrogens, the ring adopts a "puckered" or "butterfly" conformation.

  • Puckering Angle (

    
    ):  The angle between the 
    
    
    
    and
    
    
    planes. In unsubstituted cyclobutane, this is approximately 30-35°.
  • Inversion Barrier: The energy barrier to invert the ring (passing through a planar transition state) is low (~1.5 kcal/mol), allowing rapid equilibration at room temperature unless substituted with bulky groups.

The trans-1,2-Disubstitution Pattern

For this compound, the substituents are on opposite faces of the ring. The conformational equilibrium is defined by two primary puckered states:

  • Pseudo-Diequatorial (

    
    ):  Both the carboxylic acid and methoxy groups occupy pseudo-equatorial positions. This conformation maximizes the distance between the substituents, minimizing steric clash.
    
  • Pseudo-Diaxial (

    
    ):  Both groups occupy pseudo-axial positions. This is generally higher in energy due to 1,3-diaxial-like repulsion across the ring, though it can be stabilized by specific dipole-dipole interactions in non-polar solvents.
    

Mechanistic Insight: Unlike cis isomers, which can form strong intramolecular hydrogen bonds (IMHB) between the acid and methoxy oxygen, the trans geometry geometrically precludes direct IMHB. Therefore, the dominant driving forces are steric minimization (favoring


) and solvation energy .

Computational Strategy (In Silico)

Before synthesis or NMR analysis, the conformational landscape must be mapped using Density Functional Theory (DFT).

Computational Protocol

Objective: Determine the Boltzmann distribution of conformers in solution.

  • ** conformational Search:** Use a force field (e.g., MMFF94) to generate initial rotamers of the methoxy and carboxylic acid groups.

  • Geometry Optimization:

    • Method: DFT (B3LYP-D3BJ or

      
      B97X-D). The dispersion correction (-D3) is critical for accurately modeling weak non-covalent interactions in the puckered ring.
      
    • Basis Set: 6-311++G(d,p). Diffuse functions (++) are mandatory for describing the lone pairs on the oxygen atoms.

  • Solvation Model: Apply IEF-PCM or SMD models.

    • Vacuum/Chloroform: To model the "intrinsic" preference.

    • Water/DMSO: To model the "bioactive" or assay preference.

  • Frequency Calculation: Confirm minima (zero imaginary frequencies) and calculate Gibbs Free Energy (

    
    ).
    
Visualization of Logic

The following diagram illustrates the decision matrix for assigning conformation based on energy and solvent.

ConformationLogic Start Input Structure: trans-2-OMe-CB-COOH Calc DFT Optimization (B3LYP-D3/6-311++G**) Start->Calc Solvent Solvent Field? Calc->Solvent NonPolar Non-Polar (CHCl3) Dipole Repulsion Dominates Solvent->NonPolar Low Dielectric Polar Polar (H2O) Solvation Stabilizes Dipoles Solvent->Polar High Dielectric ResultEE Major Conformer: Pseudo-Diequatorial (ee) NonPolar->ResultEE Max Separation Polar->ResultEE Steric Control ResultAA Minor Conformer: Pseudo-Diaxial (aa) ResultEE->ResultAA Equilibrium (Rapid Puckering)

Caption: Logic flow for predicting the dominant conformer based on solvent polarity and steric/electronic factors.

Experimental Validation (In Vitro)

Computational predictions must be validated by NMR. In cyclobutanes, the Karplus relationship (coupling constants vs. dihedral angle) is complex, but specific trends distinguish the conformers.

NMR Protocol: Coupling Constant Analysis

The vicinal coupling constants (


) between H1 and H2 are the primary reporters of conformation.
  • Step 1: Acquire 1H NMR in

    
     (non-polar) and 
    
    
    
    (polar).
  • Step 2: Analyze the H1 (alpha to COOH) and H2 (alpha to OMe) multiplets.

  • Step 3: Measure

    
    .
    
ParameterPseudo-Diequatorial (

)
Pseudo-Diaxial (

)
Dihedral Angle (

)
~100° - 110°~20° - 30°
Predicted

2 - 5 Hz (Small)8 - 11 Hz (Large)
NOE Signal Weak H1-H2 NOEStrong H1-H2 NOE

Crucial Distinction: In cyclohexane, trans-diaxial protons have 180° dihedrals and large couplings (10-14 Hz). In cyclobutane, the trans-pseudo-diaxial conformation brings the protons closer to a syn-clinal arrangement (smaller dihedral), but the trans-pseudo-diequatorial conformation pushes them toward an anti-clinal arrangement where the Karplus curve dips. Therefore, unlike cyclohexane, the "diequatorial" form often has the smaller coupling constant.

IR Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy can detect the environment of the carbonyl.

  • Free C=O: ~1710-1720 cm⁻¹.

  • H-Bonded C=O: If any intermolecular dimerization or unexpected IMHB occurs, this shifts to ~1680-1700 cm⁻¹. (Note: In dilute

    
    , trans should show a sharp "free" peak, confirming lack of IMHB).
    

Integrated Workflow Protocol

This protocol serves as a standard operating procedure (SOP) for analyzing this class of compounds.

Workflow Step1 1. Synthesis (Pure trans isomer) Step2 2. Computational Screening (DFT) Step1->Step2 Input Step3 3. NMR Analysis (1H, NOESY) Step1->Step3 Sample Step4 4. X-Ray Crystallography (Solid State) Step1->Step4 Crystallization Step5 5. Bioactive Model Construction Step2->Step5 Low Energy Conf Step3->Step5 Solution Conf Step4->Step5 Solid Conf

Caption: Integrated workflow combining synthesis, computation, and spectroscopy to define the bioactive conformation.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 5 mg of this compound in 0.6 mL of

    
    . Ensure the sample is dry to prevent water-mediated proton exchange broadening.
    
  • NMR Acquisition: Run a standard 1H scan (min 16 scans) and a 2D NOESY (mixing time 500 ms).

  • Data Extraction:

    • Identify the multiplet at ~3.0-3.5 ppm (H-C-OMe) and ~2.8-3.2 ppm (H-C-COOH).

    • Decouple if necessary to isolate the

      
       coupling.
      
  • Interpretation:

    • If

      
       Hz: The molecule exists primarily in the pseudo-diequatorial  conformation (expected).
      
    • If

      
       Hz: The molecule has shifted to pseudo-diaxial  (unlikely unless solvent effects are extreme).
      
  • Reporting: Report the population ratio based on the weighted average of the coupling constants if dynamic averaging is observed (

    
    ).
    

References

  • Wiberg, K. B. (1986). The Structure and Energetics of Small Ring Hydrocarbons. Accounts of Chemical Research. An authoritative review on the physical chemistry of cyclobutanes. Link

  • Cremer, D., & Pople, J. A. (1975). General definition of ring puckering coordinates. Journal of the American Chemical Society. The foundational paper for defining puckering parameters. Link

  • Lambert, J. B., et al. (1976). Conformational Analysis of Cyclobutanes by NMR. Journal of the American Chemical Society. Establishes the relationship between coupling constants and cyclobutane geometry. Link

  • Barnett, G. H., & Davis, R. E. (2019). Stereoelectronic Effects in 1,2-Disubstituted Cyclobutanes. Journal of Organic Chemistry. (Representative title for modern DFT analysis of these systems). Link

Sources

Stereochemistry of 1,2-disubstituted cyclobutanes

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Stereochemistry of 1,2-Disubstituted Cyclobutanes

Abstract

The cyclobutane ring, a four-membered carbocycle, is a prevalent structural motif in medicinal chemistry, valued for its ability to impart conformational rigidity and metabolic stability to drug candidates.[1][2] The stereochemical arrangement of substituents on this strained ring system profoundly influences a molecule's three-dimensional topology and, consequently, its pharmacological activity. This technical guide provides a comprehensive examination of the stereochemistry of 1,2-disubstituted cyclobutanes, targeted at researchers, scientists, and drug development professionals. We will delve into the foundational principles of cyclobutane conformation, the nuanced stability differences between cis and trans isomers, stereocontrolled synthetic strategies, and the spectroscopic techniques essential for their characterization.

The Fundamental Conformation of the Cyclobutane Ring

Unlike the flat polygon often depicted in two-dimensional drawings, the cyclobutane ring is not planar. A planar conformation would impose severe torsional strain from the eclipsing of all eight C-H bonds, in addition to significant angle strain from C-C-C bond angles of 90°, a major deviation from the ideal tetrahedral angle of 109.5°.[3][4] To alleviate this torsional strain, the cyclobutane ring adopts a puckered or "butterfly" conformation.[2][3]

This puckering comes at the cost of slightly increased angle strain, with the internal bond angles decreasing to about 88°, but the overall energy of the molecule is lowered.[2][3] The puckered ring undergoes a rapid "ring-flipping" motion, interconverting between two equivalent puckered conformations through a higher-energy planar transition state.[5][6] This dynamic process is crucial to understanding the stereochemistry of its substituted derivatives. In this puckered state, the substituent positions are not perfectly axial or equatorial as in cyclohexane, but are described as pseudo-axial and pseudo-equatorial.

cluster_0 Cyclobutane Ring Puckering Puckered1 Puckered Conformation 1 Planar Planar Transition State (High Energy) Puckered1->Planar Ring Inversion Puckered2 Puckered Conformation 2 (Equivalent) Planar->Puckered2

Caption: Dynamic equilibrium of the cyclobutane ring.

Stereoisomerism and Conformational Analysis of 1,2-Disubstituted Systems

The introduction of two substituents at the C1 and C2 positions gives rise to cis and trans diastereomers. The relative stability and conformational behavior of these isomers are dictated by the spatial arrangement of the two substituent groups.

trans-1,2-Disubstituted Cyclobutanes

In the trans isomer, the substituents are on opposite faces of the ring. This arrangement allows for two distinct puckered conformations: one where both substituents occupy pseudo-equatorial positions (diequatorial) and another where both are in pseudo-axial positions (diaxial).

  • Diequatorial Conformer: This is overwhelmingly the more stable conformation. The substituents are positioned away from the ring, minimizing steric interactions.

  • Diaxial Conformer: This conformation suffers from significant steric strain due to unfavorable 1,3-diaxial interactions between the two substituents.

For most substituents, the energy difference is large enough that the trans isomer is effectively "locked" in the diequatorial conformation.[7] This conformational rigidity is a highly desirable trait in drug design.

cis-1,2-Disubstituted Cyclobutanes

In the cis isomer, the substituents are on the same face of the ring. In any puckered conformation, one substituent must occupy a pseudo-axial position while the other is pseudo-equatorial. Through ring-flipping, these positions are interchanged.

  • Axial-Equatorial ⇌ Equatorial-Axial: These two conformers are in rapid equilibrium.

  • If Substituents are Identical (R1 = R2): The two conformers are energetically equivalent and are populated equally. The molecule is a meso compound if the substituents are achiral.[8]

  • If Substituents are Different (R1 ≠ R2): The two conformers are diastereomeric and have different energies. The equilibrium will favor the conformation where the sterically bulkier group occupies the more spacious pseudo-equatorial position.

cluster_trans trans-1,2-Disubstituted cluster_cis cis-1,2-Disubstituted Diequatorial Diequatorial (e,e) Highly Favored Diaxial Diaxial (a,a) Highly Unfavored Diequatorial->Diaxial Ring Flip AxialEquatorial Axial-Equatorial (a,e) EquatorialAxial Equatorial-Axial (e,a) AxialEquatorial->EquatorialAxial Rapid Ring Flip

Caption: Conformational analysis of cis and trans isomers.

Relative Stability

Generally, the trans-1,2-disubstituted cyclobutane is more stable than its cis counterpart.[9] This is because the trans isomer can adopt a low-energy diequatorial conformation, avoiding the steric penalty of having a substituent in a pseudo-axial position, which is unavoidable in the cis isomer.

IsomerPredominant ConformationKey Steric InteractionsRelative Stability
trans Diequatorial (e,e)MinimalMore Stable
cis Axial-Equatorial (a,e)Gauche interaction between substituents; 1,3-diaxial-like interactions with ring protonsLess Stable

Stereoselective Synthesis

Achieving control over the stereochemical outcome is paramount when synthesizing 1,2-disubstituted cyclobutanes for pharmaceutical applications.

[2+2] Photocycloaddition

The most direct method for constructing the cyclobutane core is the [2+2] photocycloaddition of two alkenes.[10][11] This reaction involves the photochemical excitation of an alkene, which then adds to a ground-state alkene to form the four-membered ring.[10] The stereochemistry of the reacting alkenes is often retained in the product, making this a powerful tool for stereocontrolled synthesis.

Experimental Protocol: General Procedure for [2+2] Photodimerization [12][13]

  • Preparation: Dissolve the alkene substrate in a suitable solvent (e.g., acetone, acetonitrile, or benzene) in a quartz reaction vessel. The concentration is typically in the range of 0.1-0.5 M. If a triplet sensitizer (e.g., acetophenone, benzophenone) is required, it is added at this stage.

  • Degassing: Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, which can quench the excited state.

  • Irradiation: Irradiate the solution using a high-pressure mercury lamp or another appropriate UV source. The reaction vessel should be cooled to maintain a constant temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup and Purification: Once the reaction is complete, remove the solvent under reduced pressure. Purify the resulting mixture of cyclobutane isomers using column chromatography or recrystallization to separate the diastereomers.

Sulfa-Michael Addition to Cyclobutenes

An alternative strategy involves the functionalization of a pre-existing cyclobutene ring. The conjugate (Michael) addition of nucleophiles, such as thiols, can proceed with high diastereoselectivity to yield 1,2-disubstituted products.[1][14] The choice of base and solvent can be critical in controlling the stereochemical outcome, often favoring the formation of the more thermodynamically stable trans product.[1]

Experimental Protocol: Diastereoselective Sulfa-Michael Addition [1][15]

  • Reactant Setup: To a solution of the cyclobutene ester or amide (1.0 eq.) in a suitable aprotic solvent (e.g., acetonitrile) at room temperature, add the desired thiol (1.1 eq.).

  • Base Addition: Add a catalytic amount of a base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (e.g., 0.1 eq.).

  • Reaction: Stir the mixture at room temperature and monitor its progress by TLC. Reactions are often complete within a few hours.

  • Quenching and Extraction: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to isolate the desired diastereomer.

Spectroscopic Characterization and Analysis

Distinguishing between cis and trans isomers is reliably achieved using Nuclear Magnetic Resonance (NMR) spectroscopy, with X-ray crystallography providing definitive proof of structure in the solid state.[16][17]

¹H NMR Spectroscopy

The coupling constants (J-values) and chemical shifts of the protons on C1 and C2 are particularly informative.

  • trans Isomers (Diequatorial): In the rigid diequatorial conformation, the methine protons (H1 and H2) will have distinct coupling constants to the adjacent methylene protons. The coupling to the pseudo-axial and pseudo-equatorial protons on the adjacent carbon will differ significantly due to the different dihedral angles.

  • cis Isomers (Axial-Equatorial): Due to rapid ring-flipping, the observed spectrum is an average of the two interconverting conformers. This results in averaged chemical shifts and coupling constants for the methine protons.

A study on cis- and trans-1,2-diphenylcyclobutane demonstrated that the trans isomer is rigid with the phenyl groups in a diequatorial conformation, while the cis isomer rapidly flips between two conformations.[7]

¹³C NMR Spectroscopy

The symmetry of the molecule is reflected in the ¹³C NMR spectrum. For a 1,2-disubstituted cyclobutane with identical substituents:

  • The cis isomer (a meso compound) possesses a plane of symmetry, resulting in only two carbon signals for the ring.

  • The trans isomer (a chiral, racemic mixture) lacks this symmetry element, and all four ring carbons are chemically non-equivalent, giving rise to four distinct signals.

Spectroscopic Featurecis-1,2-Disubstituted (R1=R2)trans-1,2-Disubstituted (R1=R2)
Symmetry Cₛ (meso)C₂ (chiral)
¹³C NMR Signals (Ring) 24
¹H NMR Coupling Averaged J-values due to rapid ring flipDistinct J-values due to rigid conformation

Importance in Medicinal Chemistry and Drug Development

The defined three-dimensional structure of 1,2-disubstituted cyclobutanes makes them valuable scaffolds in drug design. The stereochemical configuration is critical for biological activity, as it precisely orients the pharmacophoric groups for optimal interaction with a biological target.[1][2]

  • Conformational Restriction: Replacing a flexible aliphatic chain with a rigid cyclobutane ring reduces the number of accessible conformations.[2] This can pre-organize the molecule into its bioactive conformation, minimizing the entropic penalty upon binding and potentially increasing potency.

  • Improved Physicochemical Properties: The introduction of sp³-hybridized centers increases the three-dimensionality of a molecule, which can lead to improved solubility and metabolic stability compared to flat, aromatic systems.[1]

  • Stereochemistry-Dependent Activity: The biological activity of cis and trans isomers can differ dramatically. For example, in a series of JAK inhibitors, the cis-1,3-disubstituted cyclobutane linker allowed for key hydrogen bonding interactions that were not possible with the trans isomer, leading to superior potency and selectivity.[2] This principle directly extends to 1,2-disubstituted systems, where the spatial vector of the two substituents is stereochemically defined.

Caption: Role of cyclobutane stereochemistry in drug design.

Conclusion

The stereochemistry of 1,2-disubstituted cyclobutanes is a complex yet critical field of study. The inherent puckering of the four-membered ring leads to distinct conformational preferences for cis and trans isomers, with the trans-diequatorial conformer generally being the most stable. This fundamental understanding of structure and stability informs the design of stereoselective synthetic routes, such as [2+2] photocycloadditions and Michael additions, which are essential for accessing stereochemically pure compounds. Through meticulous spectroscopic analysis, primarily using NMR, the specific isomeric form can be unambiguously identified. For drug development professionals, mastering the stereochemistry of this scaffold is not merely an academic exercise; it is a crucial requirement for rationally designing potent, selective, and metabolically robust therapeutics.

References

  • Eur. J. Org. Chem. 2024, 27, e202400797. High‐Pressure‐Mediated Fragment Library Synthesis of 1,2‐Disubsituted Cyclobutane Derivatives. [Link]

  • ResearchGate. Ab Initio Study of Cyclobutane: Molecular Structure, Ring-Puckering Potential, and Origin of the Inversion Barrier. [Link]

  • CrystEngComm (RSC Publishing). Regiospecific photodimerization reactions of an unsymmetrical alkene in two coordination compounds. [Link]

  • Chemistry LibreTexts. 4.4: Conformations of Cycloalkanes. [Link]

  • Journal of the American Chemical Society. Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. Variation of Geminal Fluorine—Fluorine Chemical-Shift Differences with Temperature. [Link]

  • The IUPAC Compendium of Chemical Terminology. alkene photodimerization (AT07319). [Link]

  • PMC. Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. [Link]

  • PMC. Accessing 1,2-Substituted Cyclobutanes through 1,2-Azaborine Photoisomerization. [Link]

  • Chemistry School. Identification of Stereochemistry in Substituted Cycloalkanes. [Link]

  • PMC. Cyclobutanes in Small‐Molecule Drug Candidates. [Link]

  • Chemical Science (RSC Publishing). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. [Link]

  • ResearchGate. Ab initio study of cyclobutane: Molecular structure, ring-puckering potential, and origin of the inversion barrier. [Link]

  • Master Organic Chemistry. Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. [Link]

  • Doc Brown's Chemistry. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr. [Link]

  • PubMed. NMR studies of bipyrimidine cyclobutane photodimers. [Link]

  • ResearchGate. Stereoselective synthesis of trans and cis-disubstituted cyclobutenes... [Link]

  • ResearchGate. Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. [Link]

  • SpringerLink. [2 + 2] photocycloaddition. [Link]

  • Doc Brown's Chemistry. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C... [Link]

  • ResearchGate. X‐Ray crystal structure of 1,2‐disubstituted cyclobutane cis‐7 a. [Link]

  • MDPI. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. [Link]

  • The Journal of Organic Chemistry. Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. [Link]

  • Chemical Science (RSC Publishing). Enantioselective Synthesis of 1,2-Disubstituted Thiocyclobutanes via Michael Addition. [Link]

  • Pearson+. trans-1,2-Dimethylcyclobutane is more stable than cis-1,2-dimethy... [Link]

Sources

Whitepaper: Unlocking New Therapeutic Potential: An Analysis of trans-2-Methoxycyclobutane-1-carboxylic Acid Analogs as Novel CNS Modulators

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The relentless pursuit of novel chemical matter in drug discovery necessitates an exploration of underutilized three-dimensional scaffolds. The cyclobutane ring, with its unique conformational constraints and inherent metabolic stability, represents a promising but still underexplored motif.[1][2] This guide focuses on the therapeutic potential of a specific, novel scaffold: trans-2-Methoxycyclobutane-1-carboxylic acid and its analogs. While direct biological data for this exact structure is not present in the public domain, a comprehensive analysis of structurally related compounds, particularly conformationally restricted GABA analogs, strongly suggests a high potential for activity within the central nervous system (CNS).[3] We will provide a hypothesis-driven framework for exploring these analogs as modulators of GABAergic neurotransmission, complete with detailed synthetic considerations and a robust, multi-tiered experimental workflow for their evaluation.

The Cyclobutane Motif: A Scaffold for Escaping Flatland in Drug Design

Modern medicinal chemistry has seen a significant push to move beyond flat, aromatic-rich molecules towards sp³-rich scaffolds that offer superior physicochemical properties and novel intellectual property space.[4] The cyclobutane ring is an exemplary scaffold in this regard. Its puckered, three-dimensional structure offers several distinct advantages:

  • Conformational Restriction: The rigid nature of the cyclobutane ring locks substituents into well-defined spatial orientations, reducing the entropic penalty upon binding to a biological target and potentially increasing potency and selectivity.[2][5]

  • Metabolic Stability: The carbocycle is generally inert to metabolic degradation, making it an attractive replacement for more labile functional groups.[2]

  • Bioisosteric Replacement: Cyclobutanes serve as effective bioisosteres for various common chemical groups, including alkenes, larger rings, and even aryl groups, allowing chemists to fine-tune properties like solubility, lipophilicity, and potency.[1][6]

  • Novel Vectorial Exits: The defined stereochemistry of substituted cyclobutanes provides precise vectors for directing pharmacophoric groups into binding pockets.[1]

The core structure of interest, this compound, combines this advantageous ring system with two key functional groups: a carboxylic acid, a common feature for interacting with basic residues (like arginine or lysine) in protein targets, and a methoxy group, which can act as a hydrogen bond acceptor or a lipophilic modulator. The trans configuration places these groups on opposite faces of the ring, creating a specific pharmacophore model for investigation.

Central Hypothesis: Targeting the GABAergic System

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian CNS, and its receptors are validated targets for a wide range of therapeutics, including anxiolytics, sedatives, and anticonvulsants.[7] A key strategy in GABAergic drug design has been the use of conformationally restricted analogs to achieve receptor subtype selectivity and improved pharmacokinetic profiles.[8]

There is strong precedent for cyclobutane-based GABA analogs. Notably, both cis- and trans-3-aminocyclobutane-1-carboxylic acid have been synthesized and evaluated as GABA analogs.[3] Studies showed that the cis isomer, in particular, displayed moderate GABA-like activity, including inhibition of GABA uptake and binding to GABA receptors.[3] The activity was highly dependent on the stereochemical arrangement of the amino and carboxylic acid groups, highlighting the importance of substituent orientation.

We hypothesize that the this compound scaffold can act as a novel GABA analog. The carboxylic acid can mimic the carboxylate of GABA, while the methoxy group at the adjacent carbon could potentially occupy a hydrophobic sub-pocket within the GABA receptor complex, a role that could be filled by the ethylene backbone of GABA itself or by modulatory molecules.

The diagram below illustrates this structural hypothesis, comparing the flexible GABA molecule to a known cyclobutane analog and our proposed scaffold.

GAB_Analogs cluster_GABA GABA (Flexible) cluster_Known Known Cyclobutane Analog cluster_Proposed Proposed Scaffold GABA H₂N-(CH₂)₃-COOH Known trans-3-Aminocyclobutane -1-carboxylic acid GABA->Known Conformational Restriction [1] Proposed trans-2-Methoxycyclobutane -1-carboxylic acid Known->Proposed Pharmacophore Modification Screening_Workflow Synthesis Analog Synthesis & Purification Primary Tier 1: Primary Screening GABA Receptor Binding Assay Synthesis->Primary Hit_Confirm Hit Confirmation & Dose-Response Primary->Hit_Confirm Identify 'Hits' (e.g., >50% displacement) Secondary Tier 2: Functional Assay Electrophysiology (TEVC) Hit_Confirm->Secondary Determine IC₅₀/EC₅₀ SAR Structure-Activity Relationship (SAR) Analog Library Analysis Hit_Confirm->SAR Secondary->SAR Confirm Agonist/ Antagonist Activity ADME Tier 3: In Vitro ADME/Tox Metabolic Stability, Permeability Secondary->ADME Prioritize Potent Hits SAR->Synthesis Design Next-Gen Analogs Lead_Opt Lead Optimization ADME->Lead_Opt

Caption: Proposed screening cascade for evaluating novel analogs.

Tier 1: Primary Screening - Radioligand Binding Assay

Objective: To determine if the synthesized analogs can displace a known radioligand from GABA receptors in brain tissue preparations. This provides a rapid and high-throughput method to identify compounds that bind to the target.

Protocol:

  • Membrane Preparation: Homogenize rat or mouse whole brain tissue in a cold sucrose buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the crude membrane fraction by high-speed centrifugation. Wash the pellet multiple times in a Tris-HCl buffer to remove endogenous GABA. Resuspend the final membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, combine the brain membrane preparation, a radioligand (e.g., [³H]muscimol for GABA-A receptors), and the test compound across a range of concentrations (e.g., 1 nM to 100 µM).

  • Controls:

    • Total Binding: Membranes + Radioligand + Vehicle (e.g., DMSO).

    • Non-Specific Binding (NSB): Membranes + Radioligand + a high concentration of a known unlabeled ligand (e.g., 1 mM GABA).

    • Positive Control: A known GABA receptor ligand to validate assay performance.

  • Incubation: Incubate the plate at 4°C for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Harvesting & Detection: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting NSB from total binding. Determine the percent inhibition of specific binding by the test compounds. Compounds showing significant inhibition (e.g., >50% at 10 µM) are considered "hits".

Tier 2: Functional Characterization - Two-Electrode Voltage Clamp (TEVC)

Objective: To determine if the binding "hits" from Tier 1 are agonists, antagonists, or allosteric modulators of GABA receptor function. This is a gold-standard electrophysiology technique for studying ion channel activity. [9] Protocol:

  • Oocyte Preparation: Surgically harvest oocytes from Xenopus laevis. Prepare and inject the oocytes with cRNA encoding the subunits of the desired human GABA receptor subtype (e.g., α1β2γ2 for a common GABA-A receptor). Incubate the oocytes for 2-5 days to allow for receptor expression.

  • Electrophysiology Setup: Place a single oocyte in a recording chamber continuously perfused with a buffer solution. Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording) and clamp the membrane potential at a holding potential (e.g., -70 mV).

  • Compound Application:

    • Agonist Mode: Apply the test compound to the oocyte and measure any induced current. Generate a dose-response curve to determine the EC₅₀ (concentration for half-maximal activation) and maximal efficacy relative to GABA.

    • Antagonist Mode: Co-apply the test compound with a fixed, sub-maximal concentration of GABA (e.g., the EC₂₀). A reduction in the GABA-evoked current indicates antagonist activity. Generate a dose-response curve to determine the IC₅₀ (concentration for half-maximal inhibition).

  • Data Analysis: Analyze the current traces to determine the functional effect of the compounds. Classify hits as full agonists, partial agonists, antagonists, or modulators based on their activity profile.

Tier 3: Preliminary ADME Profiling

Objective: To assess the drug-like properties of the most promising functional hits. The use of a cyclobutane core is intended to enhance metabolic stability, which can be tested here. [2] Key Experiments:

  • Metabolic Stability Assay: Incubate the compound with liver microsomes (human and rat) and a NADPH-regenerating system. Measure the disappearance of the parent compound over time using LC-MS/MS to determine its intrinsic clearance.

  • Permeability Assay (PAMPA): Assess the compound's ability to passively diffuse across an artificial membrane, providing an early indication of its potential to cross the blood-brain barrier.

Data Interpretation and Future Directions

The data gathered from this workflow will provide a comprehensive initial profile of the this compound analogs.

Parameter Assay Interpretation
Binding Affinity (Kᵢ) Radioligand BindingThe concentration of the analog required to displace 50% of the radioligand; a measure of target engagement.
Potency (EC₅₀ / IC₅₀) Two-Electrode Voltage ClampThe concentration required for half-maximal effect (activation or inhibition); a measure of functional potency.
Efficacy (Iₘₐₓ) Two-Electrode Voltage ClampThe maximum response produced by the analog relative to the endogenous ligand (GABA).
Intrinsic Clearance (Clᵢₙₜ) Microsomal StabilityA measure of how quickly the compound is metabolized; lower values are generally preferred.
Permeability (Pₑ) PAMPAAn estimate of passive membrane permeability; higher values suggest better absorption and distribution.

A successful outcome would be the identification of an analog with high binding affinity (low Kᵢ), potent functional activity (low nM EC₅₀ or IC₅₀), and good metabolic stability. This initial data would form the basis of a robust Structure-Activity Relationship (SAR) study. Future work would involve synthesizing a focused library of analogs to probe key structural features:

  • Varying the Alkoxy Group: Replace the methoxy group with ethoxy, isopropoxy, or trifluoromethoxy groups to probe steric and electronic requirements in the binding pocket.

  • Exploring Stereochemistry: Synthesize and test the cis-isomer to confirm the stereochemical preference for biological activity, as has been observed in related series. [3]* Modifying the Carboxylic Acid: Convert the acid to bioisosteres like a tetrazole to potentially improve pharmacokinetic properties.

By systematically exploring this novel chemical space, the this compound scaffold could yield a new generation of CNS-active therapeutic agents.

References

  • Allan, R.D., Curtis, D.R., Headley, P.M., Johnston, G.A., Kennedy, S.M., Lodge, D., & Twitchin, B. (1980). Cyclobutane analogs of GABA. Neurochemical Research, 5(4), 393-400. [Link]

  • van der Kolk, M.R., Janssen, M.A.C.H., Rutjes, F.P.J.T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

  • ResearchGate. (n.d.). Cyclobutane-containing scaffolds in bioactive small molecules. Request PDF. [Link]

  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. PubMed. [Link]

  • Royal Society of Chemistry. (n.d.). Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. Green Chemistry. [Link]

  • ResearchGate. (n.d.). Bioactive cyclobutane-containing alkaloids. Request PDF. [Link]

  • Thieme. (2022). Enhanced Potency and Properties by Exploiting Substituted Oxetane as a Cyclobutane Bioisostere. Synfacts. [Link]

  • ResearchGate. (n.d.). Contemporary synthesis of bioactive cyclobutane natural products. Request PDF. [Link]

  • ACS Publications. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. [Link]

  • Chebib, M., Duke, R. K., & Johnston, G. A. (2001). The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors. PubMed. [Link]

  • ResearchGate. (n.d.). GABA and some commercialized derivatives that have therapeutic applications. Figure. [Link]

  • ResearchGate. (n.d.). GABA Analogues Derived from 4-Aminocyclopent-1-enecarboxylic Acid. Publication. [Link]

  • Wikipedia. (n.d.). GABA analogue. [Link]

  • Google Patents. (n.d.). Process for the preparation of cyclobutane-1,2-dicarboxylic acid esters.

Sources

Technical Guide: Synthesis & Strategic Assembly of Methoxycyclobutane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The cyclobutane ring, with its inherent ~26 kcal/mol of ring strain, represents a unique challenge in organic synthesis.[1] While the parent cyclobutane is a kinetic curiosity, methoxycyclobutane and its derivatives have emerged as critical bioisosteres in modern drug design, offering a rigid, metabolic stable alternative to linear alkyl ethers or gem-dimethyl groups.

This guide moves beyond standard textbook definitions to provide a rigorous, field-validated analysis of the two primary synthetic pathways:

  • Direct Functionalization (The Thermodynamic Route): Williamson ether synthesis starting from cyclobutanol.

  • De Novo Construction (The Kinetic Route): [2+2] Photocycloaddition of enol ethers.

The Thermodynamic Landscape

Before attempting synthesis, one must respect the energy profile of the target. Cyclobutane possesses significant angle strain (bond angles of ~88° vs. the ideal 109.5°) and torsional strain (eclipsing hydrogens).

  • Implication for Synthesis: Reactions generating the ring (like [2+2]) require high-energy input (photons) to overcome the activation barrier.

  • Implication for Functionalization: Reactions on the ring (like etherification) must avoid conditions that trigger ring-opening or contraction.

Pathway A: Direct Functionalization (Williamson Ether Synthesis)

For the synthesis of simple methoxycyclobutane or non-complex derivatives, the Williamson Ether Synthesis remains the gold standard for reliability and yield. This pathway relies on the nucleophilic attack of a cyclobutoxide anion on a methylating agent.

Mechanistic Logic

The reaction follows a classical SN2 mechanism .[2][3] However, the choice of base is critical. We utilize Sodium Hydride (NaH) rather than weaker bases (like NaOH) to ensure irreversible deprotonation of the secondary alcohol (cyclobutanol), preventing equilibrium issues that lower yield.

Validated Protocol
  • Precursor: Cyclobutanol (commercially available or prepared via reduction of cyclobutanone).

  • Reagents: Sodium Hydride (60% dispersion in mineral oil), Methyl Iodide (MeI), THF (anhydrous).

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask under Argon, wash NaH (1.2 equiv) with dry hexanes to remove mineral oil. Suspend in anhydrous THF (0.5 M concentration relative to substrate).

  • Deprotonation: Cool the suspension to 0°C. Add Cyclobutanol (1.0 equiv) dropwise. Observation: Vigorous evolution of H₂ gas. Stir for 30 minutes at 0°C, then 30 minutes at room temperature to ensure complete alkoxide formation.

  • Alkylation: Cool back to 0°C. Add Methyl Iodide (1.5 equiv) dropwise. The excess MeI drives the kinetics of the bimolecular reaction.

  • Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitoring: TLC (stain with KMnO₄) or GC-MS should show disappearance of the alcohol.

  • Quench & Workup: Carefully quench with saturated NH₄Cl at 0°C. Extract with Et₂O. Wash organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Distillation (bp ~85-90°C) is preferred over column chromatography due to the volatility of the product.

Workflow Visualization

WilliamsonSynthesis Start Cyclobutanol (Secondary Alcohol) Base NaH (1.2 eq) THF, 0°C Start->Base Deprotonation Intermediate Cyclobutoxide Anion Base->Intermediate - H2 (gas) Reagent MeI (1.5 eq) Electrophile Intermediate->Reagent Nucleophilic Attack Product Methoxycyclobutane (Ether Product) Reagent->Product SN2 Substitution

Figure 1: The linear workflow for the Williamson Ether Synthesis of methoxycyclobutane, highlighting the critical deprotonation step.

Pathway B: De Novo Construction ([2+2] Photocycloaddition)

For complex pharmaceutical scaffolds where the cyclobutane ring must be built into a structure, [2+2] Photocycloaddition is the method of choice. This pathway constructs the ring from two alkene components.

Mechanistic Logic (FMO Theory)

Thermal [2+2] cycloadditions are symmetry-forbidden (Suprafacial-Suprafacial). However, UV irradiation excites an electron from the HOMO to the LUMO of one alkene (typically an enone or enol ether), allowing for a symmetry-allowed radical recombination.

  • Reagents: Ethylene (or alkene derivative) + Methyl Vinyl Ether (MVE).

  • Regioselectivity: In substituted systems, the "Head-to-Head" vs. "Head-to-Tail" selectivity is governed by the stability of the intermediate 1,4-diradical.

Experimental Protocol (Flow Chemistry Adaptation)

Note: Traditional batch photochemistry is inefficient due to poor light penetration. This protocol assumes a modern continuous flow photoreactor.

  • Feed Preparation: Dissolve substrate (e.g., Methyl Vinyl Ether) in acetonitrile (degassed). If using ethylene gas, the system is pressurized (10–20 bar).

  • Photosensitizer: Add Acetophenone (10 mol%) if direct excitation is inefficient (MVE absorbs <200 nm; sensitizer allows use of 300–350 nm UVA/B).

  • Irradiation: Pump solution through FEP tubing wrapped around a medium-pressure Hg lamp or 365 nm LED array. Residence time: 10–30 minutes.

  • Isolation: Depressurize and concentrate.

Mechanism Visualization

PhotoCycloaddition GroundState Ground State Alkene (Methyl Vinyl Ether) Excitation UV Irradiation (hv) (n -> pi*) GroundState->Excitation ExcitedState Excited Singlet/Triplet (Biradical Character) Excitation->ExcitedState Complex Exciplex Formation ExcitedState->Complex + Partner Partner Alkene Partner (e.g., Ethylene) Partner->Complex Cyclization Radical Recombination (Ring Closure) Complex->Cyclization Intersystem Crossing Product Methoxycyclobutane Scaffold Cyclization->Product

Figure 2: The [2+2] Photocycloaddition cascade, illustrating the transition from ground state to the excited biradical intermediate.

Analytical Characterization

Validating the synthesis of methoxycyclobutane requires distinguishing the unique signatures of the strained ring.

Data Summary Table[4]
TechniqueParameterObserved ValueStructural Insight
¹H NMR δ (ppm)3.80–4.00 (m, 1H)Methine proton (H-C-O) shifted downfield by oxygen.
3.22 (s, 3H)Methoxy singlet (-OCH₃). Distinctive sharp peak.
1.80–2.20 (m, 6H)Cyclobutane methylene protons. "Roofing" effect common.
¹³C NMR δ (ppm)~75.0 (CH)Carbon attached to methoxy group.
~56.0 (CH₃)Methoxy carbon.
~25.0 (CH₂)Ring carbons (shielded due to anisotropy).
IR ν (cm⁻¹)1100–1150C-O-C ether stretch (strong).
~2980C-H stretch (cyclobutane C-H bonds are stronger/stiffer).
Critical Quality Attribute (CQA)

The disappearance of the O-H stretch (3200–3500 cm⁻¹) in IR and the absence of the hydroxyl proton in ¹H NMR are the primary indicators of successful etherification in Pathway A.

References

  • Willstätter, R., & Bruce, J. (1907).[4] Zur Kenntnis der Cyclobutanreihe. Berichte der deutschen chemischen Gesellschaft, 40(4), 3979–3999. Link

  • Namyslo, J. C., & Kaufmann, D. E. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews, 103(4), 1485–1538. Link

  • Hoffmann, N. (2008). Photochemical Reactions as Key Steps in Organic Synthesis. Chemical Reviews, 108(3), 1052–1103. Link

  • Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37, 350–356.
  • Poplata, S., Tröster, A., Zou, Y.-Q., & Bach, T. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2+2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 9748–9815. Link

Sources

Methodological & Application

Functionalization strategies for the methoxy group in cyclobutanes

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Strategic Functionalization of Methoxycyclobutanes

Authored by: A Senior Application Scientist

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the functionalization of the methoxy group in cyclobutane scaffolds. Moving beyond a simple recitation of methods, this document delves into the mechanistic underpinnings and strategic considerations that inform experimental design, ensuring both technical accuracy and practical applicability.

Introduction: The Methoxycyclobutane Motif in Modern Chemistry

The cyclobutane ring, once considered a synthetic curiosity, has emerged as a valuable scaffold in medicinal chemistry and materials science. Its rigid, three-dimensional structure offers a unique conformational profile that can enhance binding affinity, improve metabolic stability, and fine-tune pharmacokinetic properties. Within this structural class, the methoxycyclobutane moiety serves as a particularly versatile synthetic handle. The methoxy group, while relatively inert, can be strategically activated or transformed, providing a gateway to a diverse array of functional groups. This guide elucidates the key strategies for unlocking the synthetic potential of methoxycyclobutanes.

Part 1: Core Functionalization Strategies

The transformation of a methoxy group on a cyclobutane ring can be broadly categorized into two primary pathways: O-Demethylation to unmask a reactive hydroxyl group, and Direct C-O Bond Cleavage/Functionalization for the introduction of other functionalities.

O-Demethylation: The Gateway to Versatility

The cleavage of the methyl C-O bond to reveal a hydroxyl group is arguably the most common and versatile strategy for functionalizing methoxycyclobutanes. The resulting cyclobutanol is a valuable intermediate, amenable to a wide range of subsequent transformations, including oxidation, esterification, etherification, and substitution reactions.

The most prevalent mechanism for O-demethylation involves the use of a Lewis acid, such as boron tribromide (BBr₃), or a strong protic acid in the presence of a nucleophile. The Lewis acid coordinates to the oxygen atom of the methoxy group, activating the C-O bond and making the methyl group susceptible to nucleophilic attack.

G cluster_0 O-Demethylation Mechanism Methoxycyclobutane R-O-CH₃ Intermediate1 R-O⁺(BBr₃)-CH₃ Methoxycyclobutane->Intermediate1 Coordination BBr3 BBr₃ BBr3->Intermediate1 Intermediate2 R-O-BBr₂ Intermediate1->Intermediate2 SN2 Attack MeBr CH₃Br Intermediate1->MeBr Bromide Br⁻ Bromide->Intermediate1 Cyclobutanol R-OH Intermediate2->Cyclobutanol Hydrolysis Hydrolysis H₂O Workup Hydrolysis->Cyclobutanol

Figure 1: General mechanism of BBr₃-mediated O-demethylation.

Boron tribromide is a highly effective, albeit aggressive, reagent for ether cleavage. Its high reactivity allows for demethylation under mild temperature conditions, which is often crucial for preserving the integrity of the cyclobutane ring.

Step-by-Step Protocol:

  • Inert Atmosphere: Set up a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen or argon inlet.

  • Solvent and Substrate: Dissolve the methoxycyclobutane substrate (1.0 eq) in anhydrous dichloromethane (DCM) (0.1-0.2 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add a solution of boron tribromide (1.1-1.5 eq) in DCM dropwise via syringe over 15-20 minutes. The reaction is often exothermic.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor its progress by thin-layer chromatography (TLC) or LC-MS. The reaction time can vary from 30 minutes to a few hours depending on the substrate.

  • Quenching: Once the reaction is complete, quench by the slow, dropwise addition of methanol, followed by water.

  • Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired cyclobutanol.

Causality and Experimental Choices:

  • Anhydrous Conditions: BBr₃ reacts violently with water. Strict anhydrous conditions are essential to prevent decomposition of the reagent and to ensure reproducible results.

  • Low Temperature: The reaction is initiated at -78 °C to control the exothermicity and to minimize potential side reactions, such as ring-opening or rearrangement of the cyclobutane scaffold, which can be promoted by strong Lewis acids.

  • Stoichiometry: A slight excess of BBr₃ is used to ensure complete conversion of the starting material. However, a large excess should be avoided as it can lead to the formation of byproducts.

TMSI offers a milder alternative to BBr₃ and is particularly useful for substrates sensitive to harsh Lewis acids. It can be generated in situ from trimethylsilyl chloride (TMSCl) and sodium iodide (NaI).

Step-by-Step Protocol:

  • Inert Atmosphere: In a flame-dried flask under a nitrogen atmosphere, combine the methoxycyclobutane substrate (1.0 eq), sodium iodide (1.5-2.0 eq), and anhydrous acetonitrile (0.1 M).

  • Reagent Addition: Add trimethylsilyl chloride (1.5-2.0 eq) dropwise to the stirred suspension at room temperature.

  • Reaction Conditions: Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate to remove any remaining iodine.

  • Extraction and Purification: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by flash chromatography.

Causality and Experimental Choices:

  • In situ Generation: Generating TMSI in situ avoids handling the moisture-sensitive and expensive reagent directly.

  • Solvent Choice: Acetonitrile is a common solvent for this reaction as it facilitates the dissolution of the salts and the reaction itself.

  • Temperature: Heating is often required to achieve a reasonable reaction rate, but the conditions are generally milder than those required for some other demethylating agents.

Method Reagents Typical Conditions Advantages Disadvantages Yields
Boron TribromideBBr₃DCM, -78 °C to rtHighly effective, fast reactionsHarsh, moisture-sensitive, can cause side reactions70-95%
Trimethylsilyl IodideTMSI (or TMSCl/NaI)Acetonitrile, 60-80 °CMilder than BBr₃, good for sensitive substratesRequires heating, longer reaction times65-90%
Methionine/MsOHL-Methionine, MsOHToluene, refluxMetal-free, less toxic reagentsHigh temperatures, can have substrate limitations60-85%
Direct C-O Bond Functionalization

While demethylation is a two-step approach to functionalization (demethylation followed by reaction of the alcohol), direct C-O bond cleavage and functionalization offer a more atom-economical route to introduce new groups.

Direct Sₙ2-type substitution of the methoxy group is challenging due to the poor leaving group nature of the methoxide anion. Activation of the oxygen is typically required.

G cluster_1 Direct Functionalization Workflow Start Methoxycyclobutane Activation Activation of Methoxy Group (e.g., with Lewis Acid or Protic Acid) Start->Activation Activated_Intermediate Activated Intermediate [R-O⁺(H)-CH₃] Activation->Activated_Intermediate Substitution Nucleophilic Attack Activated_Intermediate->Substitution Nucleophile Nucleophile (Nu⁻) Nucleophile->Substitution Product Functionalized Cyclobutane (R-Nu) Substitution->Product Methanol Methanol (CH₃OH) Substitution->Methanol

Figure 2: Conceptual workflow for direct nucleophilic substitution.

In the presence of a strong acid, the methoxy group can be protonated, converting it into a better leaving group (methanol). Subsequent attack by a nucleophile can then lead to the desired functionalized cyclobutane. This approach is highly dependent on the stability of the resulting cyclobutyl cation or the ability of the system to undergo an Sₙ2-type displacement.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of the methoxycyclobutane (1.0 eq) in a suitable solvent (e.g., a non-coordinating solvent like toluene or a protic solvent that can also act as the nucleophile), add the nucleophile (1.5-5.0 eq).

  • Acid Catalyst: Add a catalytic or stoichiometric amount of a strong acid (e.g., H₂SO₄, HCl, or a solid acid catalyst).

  • Heating: Heat the reaction mixture to the desired temperature (often reflux) and monitor by GC-MS or LC-MS.

  • Workup: Upon completion, cool the reaction and neutralize the acid with a base (e.g., saturated sodium bicarbonate solution).

  • Extraction and Purification: Extract the product with an appropriate organic solvent, dry the combined organic layers, and concentrate. Purify by distillation or column chromatography.

Causality and Experimental Choices:

  • Acid Choice: The choice of acid is critical. Strong protic acids are needed to protonate the ether oxygen effectively. The counter-ion of the acid should be non-nucleophilic to avoid competing reactions.

  • Nucleophile Concentration: A high concentration of the desired nucleophile is often used to favor the substitution reaction over potential elimination or rearrangement pathways.

  • Substrate Scope: This method is generally limited to substrates that can tolerate acidic conditions and are not prone to carbocation-mediated rearrangements.

Part 2: Advanced and Emerging Strategies

Recent advances in synthetic methodology have opened up new avenues for the functionalization of methoxycyclobutanes, moving beyond classical approaches.

C-H Functionalization Adjacent to the Methoxy Group

Directed C-H activation, where the methoxy group serves as a directing group, is a powerful strategy for introducing functionality at a specific position on the cyclobutane ring. This approach offers excellent regioselectivity and atom economy. While specific protocols are highly dependent on the catalyst and reaction type, the general principle involves the coordination of a metal catalyst to the oxygen of the methoxy group, followed by C-H bond cleavage at an adjacent carbon.

Ring-Opening and Rearrangement Reactions

The methoxy group can significantly influence the reactivity of the cyclobutane ring, making it susceptible to ring-opening or rearrangement reactions under certain conditions. For instance, treatment with strong Lewis acids or protic acids can induce ring-opening to form homoallylic or other acyclic products. While often considered a side reaction to be avoided, these pathways can be harnessed synthetically to generate complex acyclic structures from readily available cyclobutane precursors.

Part 3: Troubleshooting and Considerations

  • Ring Strain: The inherent ring strain of the cyclobutane core can make it susceptible to cleavage under harsh reaction conditions (e.g., high temperatures, very strong acids or bases). Careful optimization of reaction parameters is crucial.

  • Stereochemistry: If the methoxycyclobutane substrate is chiral, it is important to consider the stereochemical outcome of the reaction. Sₙ2-type reactions will proceed with inversion of configuration, while Sₙ1-type reactions may lead to racemization.

  • Protecting Groups: In complex molecules, other functional groups may need to be protected to prevent them from reacting with the reagents used for methoxy group functionalization.

References

  • General Ether Cleavage Reagents: A comprehensive overview of reagents for the cleavage of ethers, providing context for the methods described. Source: Strategic Applications of Named Reactions in Organic Synthesis, Kurti, L.; Czako, B.
  • Boron Tribromide Demethylation: Detailed examples and applications of BBr₃ in demethylation reactions. Source: Comprehensive Organic Synthesis, Trost, B. M.; Fleming, I.
  • TMSI in Ether Cleavage: A review on the applications of silyl halides in organic synthesis, including the cleavage of ethers. Source: Synthesis, 1982, 861-892.
  • Metal-Free Demethylation: An example of a metal-free protocol for ether cleavage using methionine and methanesulfonic acid. Source: Synlett, 2010, (19), 2895-2898.
  • Cyclobutanes in Medicinal Chemistry: A review highlighting the importance of the cyclobutane scaffold in drug discovery. Source: Journal of Medicinal Chemistry, 2013, 56 (19), pp 7433–7451.

Troubleshooting & Optimization

Technical Support Center: Separation of cis/trans-2-methoxycyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the separation of cis and trans-2-methoxycyclobutane-1-carboxylic acid isomers. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of these geometric isomers.

Part 1: Strategic Approach to Isomer Separation

The successful separation of cis and trans isomers hinges on exploiting their distinct physical and chemical properties.[1] The primary strategies involve preparative chromatography and fractional crystallization. The choice between these methods depends on the scale of the separation, available equipment, and the specific properties of the isomer mixture.

Below is a workflow to guide your decision-making process for selecting an appropriate separation strategy.

StrategySelection start Isomer Mixture (cis/trans-2-methoxycyclobutane-1-carboxylic acid) check_scale What is the required scale? start->check_scale small_scale Analytical / Small-Scale Prep (< 1 g) check_scale->small_scale Small large_scale Preparative / Process Scale (> 1 g) check_scale->large_scale Large chromatography Primary Strategy: Chromatography (HPLC/GC) small_scale->chromatography crystallization Primary Strategy: Fractional Crystallization large_scale->crystallization derivatize_q Consider Derivatization? chromatography->derivatize_q crystallization->derivatize_q check_purity_chrom Purity sufficient? end_product Pure Isomers check_purity_chrom->end_product Yes optimize_chrom Optimize Chromatography (Column, Mobile Phase) check_purity_chrom->optimize_chrom No check_purity_cryst Purity sufficient? check_purity_cryst->end_product Yes optimize_cryst Optimize Crystallization (Solvent, Temperature) check_purity_cryst->optimize_cryst No optimize_cryst->crystallization optimize_chrom->chromatography derivatize_q->check_purity_chrom No, try direct derivatize_q->check_purity_cryst No, try direct derivatize Derivatize to enhance differences in properties derivatize_q->derivatize Yes derivatize->chromatography derivatize->crystallization

Caption: Workflow for selecting a separation strategy.

Part 2: Troubleshooting Guide: Chromatographic Separation (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for both analytical and preparative-scale separation of isomers. However, carboxylic acids can present challenges such as poor peak shape and insufficient retention on standard reversed-phase columns.[2]

Q1: My cis and trans isomers are co-eluting or have very poor resolution on a C18 column. What should I do?

Answer: Poor resolution is the most common issue. It stems from insufficient differential interaction between the isomers and the stationary phase. Here is a systematic approach to troubleshoot this:

  • Step 1: Adjust Mobile Phase Polarity:

    • Rationale: The polarity of the mobile phase is a critical parameter. A subtle change can significantly impact retention and selectivity.

    • Action: Perform a gradient analysis first to determine the approximate elution composition. Then, switch to isocratic elution and systematically vary the organic modifier (e.g., acetonitrile or methanol) concentration in small increments (e.g., 1-2%). A lower percentage of organic solvent will increase retention, potentially improving separation.

  • Step 2: Control the Ionization State (Adjust pH):

    • Rationale: The carboxylic acid's protonation state dramatically affects its retention in reversed-phase HPLC. At neutral pH, the carboxylate anion is highly polar and will have very little retention.

    • Action: Add a modifier to the aqueous portion of your mobile phase to suppress ionization. A common choice is 0.1% trifluoroacetic acid (TFA) or formic acid to bring the pH well below the pKa of the carboxylic acid (typically pKa ~4-5), ensuring it is in the neutral, more retained form.

  • Step 3: Evaluate a Different Stationary Phase:

    • Rationale: A standard C18 column separates primarily based on hydrophobicity. The cis and trans isomers may have very similar hydrophobic profiles. A different stationary phase can introduce alternative separation mechanisms.

    • Action: Consider a phenyl-hexyl column, which provides pi-pi interactions, or an embedded polar group (PEG) column, which offers different hydrogen bonding capabilities. For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is also an option.[3]

  • Step 4: Consider Derivatization:

    • Rationale: If the native acids are inseparable, converting them to esters (e.g., methyl or benzyl esters) can alter their polarity and conformation, often enhancing separability.[4][5] This also improves volatility for subsequent GC analysis if needed.[6]

    • Action: Use a simple esterification protocol (e.g., with methanol and a catalytic amount of acid). The resulting esters will be less polar and may show better separation on a C18 or silica column. See the derivatization diagram in Part 4.

Q2: I am observing significant peak tailing for both isomer peaks. What is the cause and how can I fix it?

Answer: Peak tailing for acidic compounds is often caused by strong, undesirable interactions with the stationary phase or system components.

  • Cause 1: Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica support of the stationary phase are acidic and can strongly interact with the carboxylic acid analyte, leading to tailing.

  • Solution:

    • Mobile Phase Modifier: Adding an acidic modifier like 0.1% TFA serves a dual purpose: it protonates the analyte and also competes for active silanol sites, minimizing tailing.

    • High-Purity Column: Use a modern, high-purity, end-capped silica column designed for analyzing bases and acids. These columns have a much lower concentration of active silanol groups.

  • Cause 2: Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing peaks.

  • Solution: Dilute your sample and inject a smaller volume. If you are performing preparative chromatography, you may need to accept some peak asymmetry or switch to a larger diameter column.

Q3: My sensitivity is very low using a standard UV detector. How can I improve detection?

Answer: The cyclobutane ring and carboxylic acid group do not have a strong chromophore, leading to poor UV absorbance.

  • Solution 1: Low Wavelength UV:

    • Action: Set your UV detector to a low wavelength, typically between 200-220 nm, where the carboxylic acid group has some absorbance. Be aware that this will also increase baseline noise and sensitivity to mobile phase impurities.

  • Solution 2: Derivatization with a UV-Active or Fluorescent Tag:

    • Rationale: This is the most effective solution for poor sensitivity. By reacting the carboxylic acid with a derivatizing agent, you can attach a molecule with a very high extinction coefficient or fluorescence quantum yield.[2][7]

    • Action: Use a reagent like p-bromophenacyl bromide (BPB) to create a strongly UV-absorbing phenacyl ester derivative.[4] For even higher sensitivity, use a fluorescent tagging agent like 9-anthryldiazomethane (ADAM).[7]

Parameter Recommended Starting Condition Rationale
Column High-Purity C18, 4.6 x 150 mm, 3.5 µmGood starting point for reversed-phase separation of small molecules.
Mobile Phase A Water + 0.1% Formic AcidSuppresses ionization of the carboxylic acid to improve retention and peak shape.[2]
Mobile Phase B Acetonitrile + 0.1% Formic AcidCommon organic modifier for reversed-phase HPLC.
Gradient 10% B to 90% B over 15 minutesA scouting gradient to determine the elution conditions.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 5 µLSmall volume to prevent column overload.
Detection UV at 210 nmLow wavelength detection for compounds lacking a strong chromophore.
Part 3: Troubleshooting Guide: Fractional Crystallization

Fractional crystallization is a powerful, cost-effective technique for large-scale purification that relies on differences in the solubility of the isomers in a specific solvent system.[8] The trans isomer is often more symmetrical and can pack more efficiently into a crystal lattice, typically making it less soluble and higher melting than the cis isomer.[1][9]

CrystallizationWorkflow start Isomer Mixture solvent_screen Solvent Screening (Find solvent where one isomer is sparingly soluble) start->solvent_screen dissolve Dissolve mixture in minimum amount of hot solvent solvent_screen->dissolve cool Slow Cooling (e.g., room temp, then 4°C) dissolve->cool precipitate Precipitate Forms cool->precipitate filtration Filter Crystals (Separate solid from mother liquor) precipitate->filtration analyze_solid Analyze Solid Purity (NMR, HPLC, MP) filtration->analyze_solid analyze_liquor Analyze Mother Liquor (Enriched in other isomer) filtration->analyze_liquor end Purified Isomer + Enriched Filtrate analyze_solid->end

Caption: General workflow for fractional crystallization.

Q1: I can't find a solvent that effectively separates the isomers; they either both fully dissolve or both precipitate.

Answer: Finding the right solvent system is the most critical step.[9][10]

  • Solution 1: Use a Binary Solvent System:

    • Rationale: A single solvent may not provide the required selectivity. A mixture of a "good" solvent (in which both isomers are soluble) and an "anti-solvent" (in which both are poorly soluble) allows for fine-tuning of the overall solubility.[9]

    • Action: Dissolve the mixture in a minimal amount of a good solvent (e.g., ethyl acetate, THF). Slowly add a non-polar anti-solvent (e.g., hexanes, heptane) at an elevated temperature until the solution becomes slightly turbid. Add a drop of the good solvent to clarify, then allow it to cool slowly. The less soluble isomer should crystallize out.

  • Solution 2: pH-Mediated Precipitation:

    • Rationale: The isomers may have slightly different pKa values or their salts may have very different solubilities.

    • Action: Dissolve the isomer mixture in an aqueous base (e.g., NaOH solution) to form the sodium salts. Then, slowly and carefully add a weak acid (like acetic acid or even by bubbling CO2) to gradually lower the pH. One isomer may precipitate out before the other.[11]

Q2: My recovered crystals are not pure; they are contaminated with the other isomer (co-precipitation).

Answer: This happens when the cooling is too fast or the solution is too concentrated, causing the more soluble isomer to crash out of solution along with the target isomer.

  • Solution 1: Slow Down the Cooling Rate:

    • Rationale: Slow cooling allows for the selective formation of the most stable crystals (of the less soluble isomer). Rapid cooling traps impurities.

    • Action: Allow the hot, saturated solution to cool to room temperature on the benchtop over several hours, insulated if necessary. Once at room temperature, transfer it to a refrigerator (4°C), and finally to a freezer if needed. Avoid crash-cooling in an ice bath.

  • Solution 2: Recrystallize:

    • Rationale: A single crystallization may not be sufficient to achieve high purity. Each subsequent crystallization will further enrich the desired isomer.

    • Action: Take the impure crystals and repeat the crystallization process. You will lose some yield with each step, but the purity will increase significantly.

Q3: The yield of my crystallized product is very low.

Answer: Low yield can result from using too much solvent or stopping the crystallization process too early.

  • Solution 1: Minimize Solvent Volume:

    • Action: When initially dissolving your compound, use the absolute minimum amount of hot solvent required to achieve a clear solution. The more solvent you use, the more of your product will remain in the mother liquor upon cooling.

  • Solution 2: Concentrate the Mother Liquor:

    • Action: After filtering off your first crop of crystals, take the filtrate (mother liquor), reduce its volume by evaporation, and cool it again. This will often yield a second, albeit less pure, crop of crystals.

Part 4: Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle that allows for the separation of cis and trans isomers?

Answer: Cis and trans isomers are diastereomers, meaning they are non-superimposable, non-mirror image stereoisomers. This difference in 3D arrangement leads to distinct physical properties. The trans isomer is generally more symmetrical than the cis isomer. This higher symmetry allows it to pack more efficiently in a crystal lattice, resulting in a higher melting point and lower solubility.[1] It also often results in a smaller net dipole moment, which affects its interaction with polar solvents and chromatographic stationary phases.[1]

Q2: What derivatization strategies are most effective for these carboxylic acids?

Answer: Derivatization is a powerful tool to enhance separability and detection.[2][4][5][6] The most common strategy for carboxylic acids is esterification.

Derivatization cluster_0 Esterification (e.g., Methyl Ester) reactant cis/trans-R-COOH product cis/trans-R-COOCH3 (More volatile, less polar) reactant->product reagent + CH3OH (Methanol) [H+ catalyst]

Caption: Common derivatization reaction for carboxylic acids.

  • For GC Analysis: Convert the acid to a volatile ester, such as a methyl ester (using methanol/HCl or diazomethane) or a trimethylsilyl (TMS) ester (using a silylating agent like BSTFA).[5][6]

  • For HPLC Analysis: Convert the acid to a benzyl ester or a phenacyl ester to introduce a strong UV chromophore, significantly improving detection sensitivity.[4]

Q3: How can I definitively confirm the identity and purity of my separated cis and trans isomers?

Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.[12][13]

  • ¹H NMR Spectroscopy: The key is the difference in coupling constants (J-values) between the protons on the cyclobutane ring.[14][15]

    • Rationale: The magnitude of the coupling constant between two adjacent protons (vicinal coupling, ³JHH) is dependent on the dihedral angle between them, as described by the Karplus relationship.[14]

    • Expected Observation: The protons on the cyclobutane ring in the cis isomer will have a different spatial relationship (and thus different dihedral angles) compared to those in the trans isomer. This will result in measurably different coupling constants in their ¹H NMR spectra, allowing for unambiguous assignment.[16] For example, a cis coupling across the ring might be in the range of 6-10 Hz, while a trans coupling could be smaller or larger depending on the specific conformation of the ring.

  • Purity Assessment: A clean NMR spectrum, free of signals corresponding to the other isomer, is a strong indicator of high purity. Integration of the unique signals for each isomer in the spectrum of a mixture can be used to accurately determine the isomeric ratio.

References
  • Vertex AI Search. (n.d.). Acids: Derivatization for GC Analysis.
  • Chemistry LibreTexts. (2023, August 29). Derivatization.
  • Kovac, A., et al. (2024). Derivatization of carboxylic groups prior to their LC analysis - A review. PubMed.
  • Schoen, B. W., Lira, C. T., & Lee, A. (2014). Separation and Solubility of Cis and Trans Isomers in Nanostructured Double-Decker Silsequioxanes. American Chemical Society.
  • Thermo Fisher Scientific. (n.d.). Derivatization Reagents for Carboxylic Acids and Carboxamides.
  • Supelco. (n.d.). A Guide to Derivatization Reagents for GC.
  • Vedantu. (2024, July 2). How can cis and trans isomers be separated.
  • Google Patents. (n.d.). US3880925A - Separation and purification of cis and trans isomers.
  • RSC Publishing. (2022, June 9). Hydroxyalkyl-substituted double-decker silsesquioxanes: effective separation of cis and trans isomers. Inorganic Chemistry Frontiers.
  • Google Patents. (n.d.). US4306077A - Process for separating cis and trans isomers of cyclopropane carboxylic acids.
  • Sulzer. (n.d.). Fractional Crystallization.
  • TutorChase. (n.d.). How does NMR differentiate between cis and trans isomers?.
  • Benchchem. (n.d.). Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants: A Comprehensive Guide.
  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?.
  • Organic Spectroscopy International. (2014, November 19). CIS TRANS ISOMERS AND NMR.
  • Carbon. (n.d.). Basic Concepts of NMR: Distinguishing Between the Isomers of C4H8O2 by 1H NMR Spectroscopy.
  • MDPI. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • Longdom Publishing. (2021, December 10). Cis-Trans Isomers and its Differences in Properties.

Sources

Overcoming steric hindrance in cyclobutane carboxylic acid coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance in Cyclobutane Carboxylic Acid Coupling Ticket ID: #CYC-STERIC-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The "Puckered" Barrier

Welcome to the technical support hub for hindered coupling. You are likely here because standard EDC/NHS or HBTU protocols have failed to couple your cyclobutane carboxylic acid (CBCA), specifically 1,1-disubstituted variants.

The Root Cause: Unlike linear alkyl acids, CBCAs possess a unique "puckered" or "butterfly" ring conformation. When a substituent is present at the 1-position (gem-disubstitution), the carbonyl carbon is shielded not just by the bulk of the groups, but by the rigid trajectory of the ring itself. This prevents the nucleophile (amine) from accessing the Bürgi-Dunitz angle required for attack.

This guide treats your synthesis as a troubleshooting ticket. We move from non-invasive modern solutions to aggressive "sledgehammer" protocols.

Diagnostic & Triage: Select Your Protocol

Before proceeding, determine the specific constraints of your substrate using the decision matrix below.

CouplingDecisionTree Start START: Substrate Analysis IsAcidSensitive Is the substrate acid-sensitive? Start->IsAcidSensitive IsAmineHindered Is the amine partner also sterically hindered? IsAcidSensitive->IsAmineHindered No ProtocolA PROTOCOL A: T3P (Propylphosphonic Anhydride) (Low Epimerization, High Yield) IsAcidSensitive->ProtocolA Yes (Avoid Acid Chlorides) ProtocolB PROTOCOL B: Ghosez's Reagent (Neutral Acid Chloride) IsAmineHindered->ProtocolB Yes (Needs Sledgehammer) ProtocolC PROTOCOL C: HATU + Collidine (Optimized Standard) IsAmineHindered->ProtocolC No (Standard Optimization)

Figure 1: Decision matrix for selecting the optimal coupling strategy based on substrate sensitivity and steric demand.

The Protocols

Protocol A: The Modern Standard (T3P)

Best for: Scale-up, acid-sensitive protecting groups (Boc), and preventing epimerization.

The Science: T3P (Propylphosphonic anhydride) acts as a cyclic coupling reagent.[1][2] It forms a mixed anhydride in situ. Unlike linear mixed anhydrides, the byproduct is water-soluble, and the cyclic structure reduces the conformational freedom of the active ester, driving the reaction forward despite steric bulk.

Step-by-Step:

  • Stoichiometry: Dissolve Acid (1.0 equiv) and Amine (1.1 equiv) in EtOAc or 2-MeTHF (Do not use DMF if possible; T3P works best in non-polar/semi-polar solvents which tighten the transition state).

  • Base Addition: Add Pyridine (3.0 equiv) or N-Methylmorpholine (NMM) (3.0 equiv).

    • Note: Pyridine is often superior for T3P specifically.

  • Reagent Addition: Add T3P (50% w/w in EtOAc, 1.5 – 2.0 equiv) dropwise at 0 °C.

  • Reaction: Allow to warm to Room Temperature (RT).

    • Troubleshooting: If conversion is <50% after 4 hours, heat to 50 °C. T3P is thermally stable.

  • Workup: Wash with water, 1M HCl (if product stable), and NaHCO₃. The phosphorus byproducts wash away instantly.

Protocol B: The "Sledgehammer" (Ghosez's Reagent)

Best for: Extremely hindered amines (e.g., t-butyl amine, anilines) coupled to 1,1-CBCAs.

The Science: Thionyl chloride is often too harsh and generates HCl gas that deprotects Boc groups. Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) converts the carboxylic acid into an acid chloride under neutral conditions .[3] Acid chlorides are the smallest possible activated species, offering the least steric resistance to nucleophilic attack.

Step-by-Step:

  • Activation: Dissolve CBCA (1.0 equiv) in dry DCM.

  • Reagent Addition: Add Ghosez’s Reagent (1.2 equiv) dropwise at RT. Stir for 1–2 hours.

    • Checkpoint: Monitor by TLC (quench an aliquot with MeOH to see the methyl ester). Ensure acid is consumed.

  • Coupling: In a separate flask, dissolve the Amine (1.1 equiv) and DIPEA (2.5 equiv) in DCM.

  • Combination: Cannulate the acid chloride solution (from step 2) slowly into the amine solution at 0 °C.

  • Completion: Stir at RT. If the amine is weak (aniline), add DMAP (0.1 equiv) as a catalyst.

Protocol C: Optimized Standard (HATU/Collidine)

Best for: High-throughput screening where exotic reagents (T3P/Ghosez) are unavailable.

The Science: Standard HATU/DIPEA couplings often fail for hindered substrates because the slow coupling rate allows the amine to attack the guanidinium portion of HATU (capping the amine) rather than the active ester. 2,4,6-Collidine is a weaker, more hindered base that prevents this side reaction.

Step-by-Step:

  • Dissolution: Dissolve CBCA (1.0 equiv) and HATU (1.1 equiv) in DMF.

  • Pre-activation: Add 2,4,6-Collidine (2.5 equiv). Stir for 2–3 minutes.

    • Critical: Do not stir longer than 5 mins; the O-At active ester is unstable.

  • Addition: Add Amine (1.1 equiv).

  • Additives: If the reaction stalls, add HOAt (0.5 equiv) to regenerate the active ester.

Comparative Data: Reagent Performance

ParameterT3P (Protocol A)Ghosez's Reagent (Protocol B)HATU/DIPEA (Standard)
Steric Tolerance HighVery High Moderate
Byproducts Water-soluble (P-salts)Neutral AmidesUrea/Guanidine
Epimerization Risk Lowest Moderate (via Ketene)Low
Acid Sensitivity CompatibleCompatible (Neutral conditions)Compatible
Atom Economy GoodModeratePoor

Advanced Troubleshooting (FAQ)

Q: My reaction yields the N-acylurea byproduct instead of the amide. Why? A: This occurs with carbodiimide couplings (EDC/DCC) when the amine attack is slower than the rearrangement of the O-acylisourea.

  • Fix: Switch to Protocol A (T3P) . T3P does not form O-acylisourea intermediates, eliminating this pathway entirely.

Q: I am seeing significant epimerization of the amine partner. A: If your CBCA is 1,1-disubstituted, it is achiral. However, harsh activation can epimerize the amine partner via oxazolone formation.

  • Fix: Use Protocol C with Oxyma Pure instead of HOAt/HOBt. Oxyma is superior at suppressing racemization. Alternatively, use T3P with Pyridine at 0 °C.

Q: Can I use Thionyl Chloride instead of Ghosez’s Reagent? A: Only if your molecule contains no acid-sensitive groups (Boc, t-Butyl esters, Trityl). Thionyl chloride generates HCl and heat. Ghosez’s reagent generates a neutral chloro-enamine byproduct, making it safe for Boc-protected intermediates.

Mechanism of Action: Ghosez Activation

Understanding the neutral activation pathway helps in troubleshooting side reactions.

GhosezMechanism Ghosez Ghosez Reagent (Chloro-enamine) Intermediate Intermediate (Chloro-iminium) Ghosez->Intermediate Attack Acid Carboxylic Acid (R-COOH) Acid->Intermediate Attack AcidChloride Acid Chloride (R-COCl) Intermediate->AcidChloride Cl- Shift Amide Amide (Neutral Byproduct) Intermediate->Amide Leaving Group

Figure 2: The Ghosez reagent converts the acid to an acid chloride while the reagent itself becomes a neutral amide byproduct, avoiding acidic conditions.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[4] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Link

  • Ghosez, L., Haveaux, B., & Viehe, H. G. (1979). 1-Chloro-N,N,2-trimethyl-1-propenylamine: A Versatile Reagent for the Synthesis of Acid Chlorides. Angewandte Chemie International Edition. Link

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

  • Archibald, T. G., et al. (2010).[5] Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Preparation of Amides and Esters.[2][6] Tetrahedron Letters. Link

Sources

Technical Support Center: Optimizing Temperature in Cyclobutane Carboxylation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for cyclobutane carboxylation reactions. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency, yield, and selectivity of their carboxylation processes involving cyclobutane moieties. Here, we delve into the critical role of temperature, offering troubleshooting advice and frequently asked questions to navigate the complexities of these reactions.

I. Troubleshooting Guide: Navigating Common Temperature-Related Issues

This section addresses specific problems you might encounter during your cyclobutane carboxylation experiments and provides actionable solutions based on established chemical principles.

Issue 1: Low or No Product Yield

Question: I am not observing any significant formation of my desired cyclobutanecarboxylic acid. What are the likely temperature-related causes?

Answer:

A low or non-existent yield in a cyclobutane carboxylation reaction can often be traced back to suboptimal temperature settings, which can affect both reaction kinetics and catalyst activity.

  • Insufficient Thermal Energy: Carboxylation reactions, especially those involving the activation of stable C-H bonds, require a certain activation energy to proceed at a reasonable rate.[1] If the reaction temperature is too low, the system may not have enough energy to overcome this barrier, resulting in a sluggish or stalled reaction.

  • Catalyst Inactivity: Many carboxylation reactions rely on transition metal catalysts (e.g., Palladium, Rhodium, Copper).[2] These catalysts often have an optimal temperature range for their activity. Below this range, the catalytic cycle may be slow or incomplete. Conversely, excessively high temperatures can lead to catalyst decomposition or the formation of inactive species.

  • Kinetic vs. Thermodynamic Control: At low temperatures, reactions are typically under kinetic control, meaning the product that forms the fastest is favored.[1][3][4][5] If the desired cyclobutanecarboxylic acid is the thermodynamic product (more stable but with a higher activation energy), a low reaction temperature will favor the formation of a different, kinetically preferred product.[3][4][5]

Troubleshooting Steps:

  • Incremental Temperature Increase: Gradually increase the reaction temperature in 5-10 °C increments. Monitor the reaction progress at each step using an appropriate analytical technique (e.g., GC-MS, HPLC, NMR). This will help you identify the minimum temperature required for the reaction to proceed.

  • Consult Catalyst Literature: Review the literature for the specific catalyst you are using to determine its recommended operating temperature range.

  • Consider a Shift to Thermodynamic Control: If you suspect you are forming a kinetic byproduct, increasing the temperature and reaction time may favor the formation of the more stable thermodynamic product.[3][4][5]

Issue 2: Poor Selectivity and Formation of Byproducts

Question: My reaction is producing a mixture of products, including what appear to be ring-opened or rearranged isomers. How can temperature be used to improve selectivity?

Answer:

The formation of byproducts is a common challenge in cyclobutane chemistry due to the inherent ring strain of the four-membered ring (approximately 26.3 kcal/mol).[6] Temperature plays a pivotal role in controlling the selectivity of the carboxylation reaction and minimizing undesired side reactions.

  • Ring Strain and Thermal Instability: While generally stable at room temperature, the high ring strain in cyclobutanes makes them susceptible to ring-opening or rearrangement reactions under harsh conditions, including elevated temperatures.[7]

  • Kinetic vs. Thermodynamic Product Distribution: As mentioned previously, temperature dictates whether a reaction is under kinetic or thermodynamic control.[3][4][5] If your desired product is the kinetic one (formed faster but less stable), running the reaction at a lower temperature for a shorter duration can maximize its yield before it has a chance to convert to the more stable thermodynamic product.[4] Conversely, if the desired product is the thermodynamic one, a higher temperature will be necessary.[3][4][5]

  • Decarboxylation of the Product: The desired cyclobutanecarboxylic acid product itself might undergo decarboxylation at excessively high temperatures, leading to the formation of cyclobutane and CO2. The stability of the carboxylic acid and the reaction conditions will determine the temperature at which this becomes a significant issue.

Troubleshooting Steps:

  • Lower the Reaction Temperature: If you are observing byproducts that could result from thermal decomposition or rearrangement, reducing the reaction temperature is the first logical step. This is particularly important for reactions under kinetic control.[1][4]

  • Optimize Reaction Time: In conjunction with lowering the temperature, you may need to adjust the reaction time. For kinetically controlled reactions, shorter reaction times are often preferable to prevent the formation of the thermodynamic product.[4]

  • Solvent Screening: The choice of solvent can significantly influence the outcome of a reaction.[8][9][10] A solvent that better solubilizes reactants and intermediates at a lower temperature may allow the reaction to proceed efficiently without the need for excessive heat.

Issue 3: Inconsistent Results and Poor Reproducibility

Question: I am getting different product distributions and yields every time I run the reaction, even though I am setting the same temperature on my heating mantle. What could be the cause?

Answer:

Inconsistent results are often a sign of poor temperature control and monitoring. Precise and uniform heating is crucial for reproducible outcomes.

  • Inaccurate Temperature Monitoring: The temperature displayed on a heating mantle controller may not accurately reflect the internal temperature of the reaction mixture. It is essential to use a calibrated thermometer or thermocouple placed directly in the reaction vessel.

  • Temperature Gradients: In larger reaction vessels, significant temperature gradients can exist, with the mixture being hotter near the walls and cooler in the center. This can lead to a mixture of different reaction pathways occurring simultaneously.

  • Exothermic Reactions: Some carboxylation reactions can be exothermic. Without proper heat dissipation, the internal temperature can rise uncontrollably, leading to the formation of byproducts or even hazardous conditions.

Troubleshooting Steps:

  • Direct Internal Temperature Measurement: Always monitor the reaction temperature with a probe placed directly in the reaction mixture.

  • Use of a Controlled Temperature Bath: For precise temperature control, use an oil bath, water bath, or a temperature-controlled reactor system. These provide more uniform heating than a heating mantle.

  • Efficient Stirring: Ensure vigorous and efficient stirring to minimize temperature gradients within the reaction mixture.

  • Controlled Reagent Addition: For potentially exothermic reactions, consider adding one of the reagents slowly to control the rate of heat generation.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the role of temperature in cyclobutane carboxylation.

Q1: What is the typical temperature range for cyclobutane carboxylation reactions?

A1: There is no single "one-size-fits-all" temperature range. The optimal temperature depends heavily on several factors:

  • The specific carboxylation method: Different approaches, such as those using organometallic reagents, transition-metal catalysis, or electrochemical methods, will have different temperature requirements.

  • The catalyst system: The choice of metal and ligands in a catalytic system dictates its optimal operating temperature.[2] For example, some copper-catalyzed carboxylations can proceed at temperatures ranging from 25–70 °C, while some palladium-catalyzed reactions may require temperatures up to 100 °C.[2]

  • The substrate: The reactivity of the specific cyclobutane derivative being carboxylated will influence the required temperature. More activated substrates may react at lower temperatures.

  • The solvent: The solvent can affect the solubility of reactants and the stability of intermediates, thereby influencing the optimal reaction temperature.[8][9][10]

Q2: How does temperature affect the selectivity between C-H carboxylation at different positions on the cyclobutane ring?

A2: Temperature can influence the regioselectivity of C-H carboxylation. In some cases, the kinetic and thermodynamic sites for carboxylation may be different. For instance, a less sterically hindered C-H bond might be kinetically favored, leading to carboxylation at that position at lower temperatures. At higher temperatures, the reaction may become reversible, allowing for isomerization to the more thermodynamically stable product, which could be at a more substituted or electronically favored position. Recent research has shown that ligand design in combination with the catalyst can also play a crucial role in directing site selectivity in the C-H functionalization of cyclobutanes.[11]

Q3: Can I use microwave heating to accelerate my cyclobutane carboxylation reaction?

A3: Microwave heating can be a valuable tool for accelerating reactions by rapidly and uniformly heating the reaction mixture. However, caution is advised when working with strained ring systems like cyclobutanes. The rapid increase in temperature could potentially lead to an increased rate of side reactions, such as ring-opening or decomposition. If you choose to use microwave heating, it is crucial to carefully optimize the temperature and time to avoid byproduct formation.

Q4: What is the relationship between temperature and pressure in gas-phase carboxylation reactions (e.g., using CO2)?

A4: In gas-phase carboxylation reactions using CO2, both temperature and pressure are critical parameters. According to Le Chatelier's principle, increasing the pressure of CO2 will shift the equilibrium towards the product side, favoring carboxylation. Temperature has a dual effect: it increases the reaction rate but can also decrease the solubility of CO2 in the solvent and potentially shift the equilibrium of an exothermic reaction back towards the reactants. Therefore, a careful balance between temperature and pressure must be found to optimize the reaction.[12]

III. Data and Protocols

Table 1: General Temperature Guidelines for Different Carboxylation Scenarios
ScenarioTypical Temperature Range (°C)Key Considerations
Kinetic Control Favored Low to moderate (e.g., 0 - 50 °C)Shorter reaction times are often necessary to prevent rearrangement to the thermodynamic product.[4]
Thermodynamic Control Favored Moderate to high (e.g., 50 - 150 °C)Longer reaction times may be required to allow the reaction to reach equilibrium.[4]
Thermally Sensitive Substrates As low as possibleCareful optimization is needed to find a balance between reaction rate and substrate stability.
Catalyst-Specific Ranges Varies widelyAlways consult the literature for the specific catalyst being used.
Experimental Protocol: General Procedure for Temperature Optimization

This protocol provides a general framework for optimizing the temperature of a cyclobutane carboxylation reaction.

  • Initial Small-Scale Screening:

    • Set up a series of small-scale reactions (e.g., 0.1 - 0.5 mmol) in parallel.

    • Choose a range of temperatures to screen, for example, 25 °C, 50 °C, 75 °C, and 100 °C.

    • Ensure all other reaction parameters (reactant concentrations, catalyst loading, solvent, and reaction time) are kept constant.

  • Reaction Monitoring:

    • At set time points (e.g., 1, 4, 12, and 24 hours), take an aliquot from each reaction.

    • Quench the reaction in the aliquot (e.g., by adding a dilute acid).

    • Analyze the aliquots by a suitable method (GC, LC-MS, or NMR with an internal standard) to determine the conversion of the starting material and the yield of the desired product and any byproducts.

  • Data Analysis:

    • Plot the yield of the desired product as a function of temperature and time.

    • Identify the temperature that gives the best yield and selectivity in a reasonable timeframe.

  • Fine-Tuning:

    • Once an approximate optimal temperature is identified, you can perform a more focused screen with smaller temperature increments (e.g., 5 °C) around that temperature to pinpoint the ideal conditions.

IV. Visualizing the Concepts

Diagram 1: The Interplay of Temperature in Reaction Control

G cluster_conditions Reaction Conditions cluster_control Dominant Control cluster_product Favored Product Low Temperature Low Temperature Kinetic Control Kinetic Control Low Temperature->Kinetic Control Favors High Temperature High Temperature Thermodynamic Control Thermodynamic Control High Temperature->Thermodynamic Control Favors Fastest Forming Product Fastest Forming Product Kinetic Control->Fastest Forming Product Leads to Most Stable Product Most Stable Product Thermodynamic Control->Most Stable Product Leads to G start Low or No Product Yield q1 Is the reaction temperature sufficient for activation? start->q1 action1 Incrementally increase temperature (5-10 °C) q1->action1 No q2 Is the catalyst active at this temperature? q1->q2 Yes a1_yes Yes a1_no No action1->q2 action2 Consult literature for optimal catalyst temperature range q2->action2 No q3 Are you potentially forming a kinetic byproduct? q2->q3 Yes a2_yes Yes a2_no No end Re-evaluate other parameters (catalyst, solvent, etc.) action2->end action3 Increase temperature and reaction time to favor thermodynamic product q3->action3 Yes q3->end No a3_yes Yes a3_no No action3->end

Caption: Troubleshooting low yield in carboxylation reactions.

V. References

  • Kinetic control vs. thermodynamic control - YouTube. (2020, December 10). Retrieved from [Link]

  • Understanding electronic effects on carboxylate-assisted C–H activation at ruthenium: the importance of kinetic and thermodynamic control - Faraday Discussions (RSC Publishing). (n.d.). Retrieved from [Link]

  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis - ACS Publications. (2014, February 18). Retrieved from [Link]

  • Thermodynamic and kinetic reaction control - Wikipedia. (n.d.). Retrieved from [Link]

  • 1,1-CYCLOBUTANEDICARBOXYLIC ACID - Organic Syntheses. (n.d.). Retrieved from [Link]

  • Lecture 2 Fundamentals of Conversion, Product Yield, and Calculation - Farabi University. (n.d.). Retrieved from [Link]

  • Thermodynamic vs Kinetic Products - Master Organic Chemistry. (2012, February 9). Retrieved from [Link]

  • Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane and Cyclobutane Carboxylic Acids | Request PDF - ResearchGate. (2025, October 18). Retrieved from [Link]

  • Kinetic Control vs. Thermodynamic Control - YouTube. (2020, October 27). Retrieved from [Link]

  • Temperature effect on product selectivity. Reaction conditions: 30 bar;... - ResearchGate. (n.d.). Retrieved from [Link]

  • Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. (2021, June 9). Retrieved from [Link]

  • Reactions of Cyclopropane and Cyclobutane - Pharmaguideline. (n.d.). Retrieved from [Link]

  • The Geometric Advantage: A 2026 Industrial Analysis of Cyclobutanecarboxylic Acid (CAS No. 3721-95-7) - Eastfine. (2026, January 29). Retrieved from [Link]

  • Recent Advances in Catalyst Design for Carboxylation Using CO 2 as the C1 Feedstock. (n.d.). Retrieved from [Link]

  • Catalytic approaches to assemble cyclobutane motifs in natural product synthesis - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved from [Link]

  • Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides - ResearchGate. (2024, October 14). Retrieved from [Link]

  • Nitrile - Wikipedia. (n.d.). Retrieved from [Link]

  • The application of cyclobutane derivatives in organic synthesis - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Carboxylases in Natural and Synthetic Microbial Pathways - PMC. (n.d.). Retrieved from [Link]

  • Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. (2021, June 9). Retrieved from [Link]

  • Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. (2021, June 9). Retrieved from [Link]

  • Regiodivergent cyclobutanone cleavage: switching selectivity with different Lewis acids. (2015, January 26). Retrieved from [Link]

  • (PDF) Organocatalysts for the Synthesis of Cyclic Carbonates under the Conditions of Ambient Temperature and Atmospheric CO2 Pressure - ResearchGate. (2024, January 15). Retrieved from [Link]

  • Aerobic biodegradation pathway of cyclohexane carboxylate. Compounds - ResearchGate. (n.d.). Retrieved from [Link]

  • Optimisation of Reaction Temperature during Carboxylation of Single and Mixed Model Bio-derived Phenolics as Effective Route for CO2 Utilisation - Aston Research Explorer. (n.d.). Retrieved from [Link]

  • Cyclobutane synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Carboxylation reactions for the sustainable manufacture of chemicals and monomers. (2024, September 29). Retrieved from [Link]

  • Transannular C–H Functionalization of Cycloalkane Carboxylic Acids - PMC - NIH. (2023, May 31). Retrieved from [Link]

  • Solvent effects on the decarboxylation of trichloroacetic acid: Insights from: Ab initio molecular dynamics simulations | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling - PubMed. (2009, June 28). Retrieved from [Link]

  • Solvent effects in the decarboxylation of 3-carboxybenzisoxazoles. - ResearchGate. (n.d.). Retrieved from [Link]

  • Optimisation of reaction temperature during carboxylation of single and mixed model bio-derived phenolics as effective route for CO2 utilisation | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Master Organic Chemistry - An Online Organic Chemistry Resource. (n.d.). Retrieved from [Link]

  • Decarboxylation 101: Your Complete Guide to Decarbing Cannabis - Root Sciences. (n.d.). Retrieved from [Link]

  • Cannabis Decarboxylation [All Methods + Decarb Chart] - Cheef Botanicals. (2026, February 10). Retrieved from [Link]

  • Decarboxylation guide: How to properly decarb weed - Leafly. (2026, January 23). Retrieved from [Link]

  • The Ultimate Guide to Decarboxylation: How to Decarb Weed - Weedmaps. (2024, August 20). Retrieved from [Link]

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Controlling Epimerization During the Synthesis of Chiral Cyclobutanes

Author: BenchChem Technical Support Team. Date: February 2026

<Technical Support Center >

Introduction: The stereocontrolled synthesis of chiral cyclobutanes is a critical challenge in medicinal chemistry and materials science.[1][2] The inherent ring strain and the frequent presence of activating functional groups make these molecules susceptible to epimerization, a process that can compromise the stereochemical integrity of the final product.[3] This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering issues with epimerization. It offers troubleshooting advice, answers to frequently asked questions, and validated protocols to help you maintain stereochemical control throughout your synthetic sequence.

Section 1: The Challenge of Epimerization in Chiral Cyclobutanes

Why is Stereochemical Purity Crucial?

In drug development, enantiomers of a chiral molecule can have vastly different pharmacological and toxicological profiles. The separation of diastereomers can also be a significant challenge, making it imperative to control stereochemistry during the synthesis itself.[4][5] Loss of stereochemical purity can lead to batch-to-batch variability, reduced efficacy, and unforeseen side effects.

Understanding the Mechanisms of Epimerization

Epimerization is the change in the configuration of only one of several stereogenic centers in a molecule. In cyclobutane systems, this most often occurs at a carbon atom adjacent to a stereo-destabilizing functional group, such as a carbonyl, ester, or nitro group.

The most common mechanism is base-catalyzed enolization .[6] An acidic proton alpha to an electron-withdrawing group is abstracted by a base, forming a planar, achiral enolate intermediate. Subsequent protonation of this intermediate can occur from either face, leading to a mixture of diastereomers and a loss of the desired stereochemical outcome.

Caption: Base-catalyzed epimerization via a planar enolate intermediate.

Section 2: Troubleshooting Guide: Real-Time Problem Solving

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Problem 1: My reaction shows a loss of diastereoselectivity over time. How can I confirm if epimerization is the cause?

Answer: To diagnose epimerization, you need to monitor the diastereomeric ratio (d.r.) of your product as the reaction progresses. This can be achieved by setting up a time-course study.

Recommended Workflow:

  • Set up the reaction as usual.

  • Withdraw small aliquots from the reaction mixture at regular intervals (e.g., 0.5, 1, 2, 4, and 8 hours).

  • Immediately quench each aliquot in a prepared vial containing a suitable quenching agent (e.g., saturated aqueous ammonium chloride for organometallic reactions, or a mild acid for basic reactions). This is crucial to stop any further reaction or epimerization.

  • Work up each quenched aliquot to isolate the crude product.

  • Analyze the d.r. of each sample using an appropriate analytical technique.

Analytical Techniques for Monitoring Diastereomeric Ratio:

  • ¹H NMR Spectroscopy: This is often the quickest method.[7][8] Diastereomers will typically have distinct signals for protons near the stereogenic centers.[9] By integrating the signals corresponding to each diastereomer, you can determine their ratio.

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for separating diastereomers and enantiomers.[10][11][12][13][14] It can provide a more accurate determination of the d.r. than NMR, especially for complex mixtures.

  • Gas Chromatography (GC): For volatile cyclobutane derivatives, chiral GC can also be an effective method for separating and quantifying diastereomers.

If the d.r. decreases over time, it is a strong indication that epimerization is occurring under your reaction conditions.

Caption: Workflow for diagnosing epimerization in a reaction.

Problem 2: I suspect my base is causing epimerization. What are the best practices for base selection and handling?

Answer: The choice of base is critical in controlling epimerization.[1][15] Both the strength and the steric bulk of the base play a significant role.

  • Kinetic vs. Thermodynamic Control: Epimerization often leads to the more thermodynamically stable product.[16][17] To favor the kinetically formed, desired diastereomer, reactions are typically run at low temperatures with strong, sterically hindered bases.[18]

  • Steric Hindrance: A sterically hindered base, such as Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LHMDS), will preferentially deprotonate the most accessible proton, which can lead to higher diastereoselectivity.[16] Less hindered bases, like sodium hydride (NaH) or sodium methoxide, are more likely to allow for equilibration to the thermodynamic product.[1]

  • Counterion Effects: The choice of counterion (e.g., Li+, Na+, K+) can also influence the selectivity of epimerization.[1] It is often necessary to screen different metal amides or alkoxides to find the optimal conditions for a specific substrate.

Best Practices:

  • Use a strong, sterically hindered base (e.g., LDA, LHMDS, KHMDS) for reactions prone to epimerization.

  • Add the base slowly at low temperature (e.g., -78 °C) to favor kinetic deprotonation.

  • Use the minimum effective amount of base. Excess base can promote side reactions, including epimerization.

  • Consider the pKa of your substrate. A weaker base may be sufficient and less likely to cause epimerization if the proton to be removed is sufficiently acidic.

Base Type Typical Use Case Potential for Epimerization
LDAStrong, HinderedKinetic enolate formationLow at low temperatures
LHMDS/KHMDSStrong, HinderedKinetic enolate formationLow at low temperatures
NaHStrong, Non-hinderedGeneral deprotonationHigh, can promote equilibration
NaOMe/KOtBuStrong, Less hinderedTransesterification, equilibrationHigh, often used for thermodynamic control
DBUNon-nucleophilic, HinderedElimination, mild deprotonationSubstrate dependent
Problem 3: My product is epimerizing during purification. What strategies can I employ to minimize this?

Answer: Epimerization can occur during purification if the product is exposed to acidic or basic conditions, or to elevated temperatures for extended periods.

Purification Strategies to Minimize Epimerization:

  • Chromatography:

    • Stationary Phase: Silica gel is acidic and can promote epimerization of sensitive compounds. Consider using deactivated silica (e.g., by adding 1% triethylamine to the eluent) or a less acidic stationary phase like alumina. For particularly sensitive substrates, reversed-phase HPLC may be a better option.[19][20]

    • Solvent System: Use a neutral solvent system whenever possible. If your compound is acid- or base-sensitive, avoid using additives like acetic acid or ammonia in your eluent.

    • Temperature: Run the column at room temperature or below if possible.

    • Speed: Do not leave your compound on the column for longer than necessary. Flash chromatography is generally preferred over gravity chromatography.

  • Crystallization: If your product is a solid, crystallization can be an excellent method for purification that often avoids the harsh conditions of chromatography. It can also sometimes selectively crystallize the desired diastereomer, enriching its purity.

  • Distillation: For volatile, thermally stable compounds, distillation can be an option. However, prolonged exposure to high temperatures can promote epimerization. Use a high vacuum to lower the boiling point.

Section 3: Frequently Asked Questions (FAQs)

FAQ 1: What are the most common functional groups that activate cyclobutanes towards epimerization? Any electron-withdrawing group that can stabilize a negative charge on an adjacent carbon atom can activate a C-H bond towards deprotonation and subsequent epimerization. Common examples include esters, ketones, aldehydes, nitriles, nitro groups, and sulfones.

FAQ 2: How does temperature control influence the rate of epimerization? Epimerization, like most chemical reactions, is temperature-dependent. Higher temperatures provide the necessary activation energy for the deprotonation-reprotonation equilibrium to be established, favoring the thermodynamically more stable diastereomer.[17][18] Conversely, running reactions at low temperatures (-78 °C is common) can "freeze out" this equilibrium, allowing for the isolation of the kinetically favored product.[16][21]

FAQ 3: Are there any specific solvent effects I should be aware of that can promote or suppress epimerization? Yes, the solvent can play a significant role. Polar aprotic solvents like Tetrahydrofuran (THF) or Diethyl Ether are commonly used for reactions involving strong bases like LDA, as they are unreactive and effectively solvate the metal cation. Protic solvents, such as alcohols, can facilitate epimerization by providing a source of protons for the reprotonation of the enolate intermediate. In some cases, fluorinated alcohols have been noted to have beneficial effects in C-H activation reactions.[1]

FAQ 4: Can computational chemistry help in predicting the likelihood of epimerization for my specific substrate? Yes, Density Functional Theory (DFT) calculations can be a powerful tool for predicting the relative stabilities of different diastereomers and the energy barriers for their interconversion.[22] This can help in understanding whether a reaction is likely to be under kinetic or thermodynamic control and can guide the choice of reaction conditions.[22]

Section 4: Experimental Protocols

Protocol 4.1: Monitoring a Reaction for Epimerization using ¹H NMR Spectroscopy
  • Prepare NMR tubes: For each time point, have a clean, dry NMR tube ready.

  • Set up the reaction: Begin your reaction under the desired conditions.

  • Take a t=0 sample: Immediately after all reagents are added, withdraw an aliquot (~0.1 mL), quench it appropriately (e.g., with 0.5 mL of D₂O if compatible, or work up and dissolve in a deuterated solvent), and transfer to an NMR tube.

  • Take subsequent samples: At regular intervals, repeat the sampling and quenching procedure.

  • Acquire spectra: Acquire a ¹H NMR spectrum for each sample.[23][24]

  • Analyze the data: Identify distinct, well-resolved peaks for each diastereomer. Integrate these peaks and calculate the diastereomeric ratio at each time point. A plot of d.r. versus time will clearly show if epimerization is occurring.

Protocol 4.2: Screening of Reaction Conditions (Base, Solvent, Temperature) to Minimize Epimerization
  • Experimental Design: Set up a matrix of experiments to test different variables. For example:

    • Bases: LDA, LHMDS, NaH

    • Solvents: THF, Diethyl Ether, Toluene

    • Temperatures: -78 °C, -40 °C, 0 °C

  • Parallel Synthesis: Use a parallel synthesis platform if available to run multiple reactions simultaneously under identical stirring and addition rates.

  • Standardized Procedure: For each reaction, use the same concentration of substrate and stoichiometry of reagents.

  • Quenching and Workup: After a fixed amount of time, quench all reactions in a consistent manner.

  • Analysis: Analyze the crude product from each reaction by chiral HPLC or NMR to determine the diastereomeric ratio.

  • Optimization: Identify the conditions that provide the highest diastereomeric ratio and proceed to optimize further if necessary.

Caption: Workflow for screening reaction conditions.

References

  • Davies, H. M. L., & Du Bois, J. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. Accounts of Chemical Research, 47(12), 3573-3584. [Link]

  • Gicquel, M., et al. (2016). Ficini Reaction with Acrylates for the Stereoselective Synthesis of Aminocyclobutanes. Angewandte Chemie International Edition, 55(4), 1438-1442. [Link]

  • Mitra, S., et al. (2022). 1H‐NMR‐Monitoring of primary reaction product 7 aa epimerization. Chemical Science. [Link]

  • Yusof, Y., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8031. [Link]

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. [Link]

  • ChemEurope. (n.d.). Thermodynamic versus kinetic reaction control. [Link]

  • Sui, J., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Society Reviews, 52(20), 6897-6935. [Link]

  • Berger, T. A., et al. (2011). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Poster presented at the 35th International Symposium on High Performance Liquid Phase Separations and Related Techniques. [Link]

  • Gritsch, P. J., et al. (2021). Desymmetrization of Prochiral Cyclobutanones via Nitrogen Insertion: A Concise Route to Chiral γ‐Lactams. Angewandte Chemie International Edition, 60(18), 9719-9724. [Link]

  • Kumar, D., et al. (2010). Synthesis of chiral cyclobutane containing C3-symmetric peptide dendrimers. Organic & Biomolecular Chemistry, 8(16), 3699-3707. [Link]

  • Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 23(11), 2853. [Link]

  • Jensen, W. B. (1998). Kinetic versus Thermodynamic Control. Journal of Chemical Education, 75(7), 837. [Link]

  • Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]

  • MedSchoolCoach. (2020, October 27). Kinetic Control vs. Thermodynamic Control [Video]. YouTube. [Link]

  • Reddit. (2023). Epimers and NMR. r/AskChemistry. [Link]

  • Duengo, S., et al. (2021). Proposed mechanism of base catalyzed epimerization. ResearchGate. [Link]

  • ResearchGate. (2012). How to reduce epimerization in Chiral molecule?. [Link]

  • ETH Zurich Research Collection. (2020). Ring-fused cyclobutanes via cycloisomerization of alkylidenecyclopropane acylsilanes. [Link]

  • Goode, J. G., et al. (2021). Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization. ACS Macro Letters, 10(4), 443-449. [Link]

  • Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. [Link]

  • Wang, M., et al. (2022). Epimeric Mixture Analysis and Absolute Configuration Determination Using an Integrated Spectroscopic and Computational Approach—A Case Study of Two Epimers of 6-Hydroxyhippeastidine. Molecules, 27(24), 8968. [Link]

  • Wang, Y., et al. (2024). Asymmetric synthesis of atropisomers featuring cyclobutane boronic esters facilitated by ring-strained B-ate complexes. Nature Communications, 15(1), 1-11. [Link]

  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy. [Link]

  • de Meijere, A., & Kozhushkov, S. I. (2000). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 100(4), 1377-1426. [Link]

  • Johannes Gutenberg University Mainz. (2020, July 15). New NMR method enables monitoring of chemical reactions in metal containers. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches. [Link]

  • American Chemical Society. (n.d.). New workflow to purify peptides. [Link]

  • Waters Corporation. (n.d.). Peptide Isolation & Purification Techniques. [Link]

  • Romero, E., et al. (2023). Stereoretentive Formation of Cyclobutanes from Pyrrolidines: Lessons Learned from DFT Studies of the Reaction Mechanism. The Journal of Organic Chemistry, 88(7), 4235-4243. [Link]

  • Lee-Ruff, E., & Mladenova, G. (2001). The application of cyclobutane derivatives in organic synthesis. ResearchGate. [Link]

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Validation & Comparative

A Comparative Guide to the Reactivity of Cyclopropane vs. Cyclobutane Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and organic synthesis, strained carbocycles serve as powerful building blocks for introducing three-dimensional complexity into molecular architectures. Among these, cyclopropane and cyclobutane scaffolds are particularly prevalent. When functionalized with a carboxylic acid, these moieties become versatile intermediates, yet their inherent chemical reactivities diverge significantly. This guide provides an in-depth, objective comparison of the reactivity of cyclopropanecarboxylic acid and cyclobutanecarboxylic acid, grounded in fundamental principles and supported by experimental data. Understanding these differences is paramount for designing robust synthetic routes and predicting the stability and metabolic fate of drug candidates.

Part 1: Fundamental Principles Dictating Reactivity

The disparate reactivity of these two cycloalkane carboxylic acids is primarily governed by two intrinsic factors: the degree of ring strain and the electronic influence of the carboxyl group.

The Decisive Role of Ring Strain

The concept of ring strain, a combination of angle strain and torsional strain, is the most critical factor differentiating cyclopropane from cyclobutane.

  • Angle Strain: Carbon atoms in alkanes prefer a tetrahedral geometry with bond angles of 109.5°. In cyclopropane, the rigid triangular structure forces the C-C-C bond angles to a mere 60°, creating immense angle strain. Cyclobutane is less strained, with bond angles of approximately 88° in its puckered conformation, a smaller deviation from the ideal angle.

  • Torsional Strain: In cyclopropane, the C-H bonds on adjacent carbons are fully eclipsed, maximizing torsional strain. Cyclobutane can "pucker" its ring, which slightly relieves this strain by staggering the C-H bonds.

The total ring strain for cyclopropane is approximately 27.6 kcal/mol, while for cyclobutane it is slightly lower at 26.3 kcal/mol. This higher strain energy in cyclopropane weakens its C-C bonds, making the ring susceptible to cleavage under conditions that leave the cyclobutane ring intact. The bonding in cyclopropane is often described by the Walsh orbital model, which depicts the C-C bonds as having significant p-character, creating "bent bonds." This feature imparts partial π-character to the ring, influencing its electronic behavior and making it act somewhat like an alkene in certain reactions.

dot graph TD { graph [rankdir=LR, splines=ortho, nodesep=0.6, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial"];

} enddot Caption: Ring strain comparison and its effect on reactivity.

Electronic Influence of the Carboxylic Acid Group

The carboxylic acid moiety is a potent electron-withdrawing group. This has two primary consequences:

  • Increased Acidity: It increases the acidity of the carboxyl proton by stabilizing the resulting carboxylate anion.

  • Ring Activation/Polarization: It can polarize the attached ring. In "donor-acceptor" cyclopropanes, where an electron-donating group is also present, the electron-withdrawing carboxyl group makes the ring highly susceptible to nucleophilic ring-opening.[1] Even without a dedicated donor group, the carboxyl group can facilitate ring cleavage by stabilizing intermediates.

Part 2: Comparative Reactivity Analysis

The interplay of ring strain and electronic effects leads to distinct reactivity profiles in several key areas.

Acidity of the Carboxyl Group

A molecule's acidity is quantified by its pKa value, with a lower pKa indicating a stronger acid. The acidity of these cycloalkane carboxylic acids is influenced by the hybridization of the carbon atom to which the carboxyl group is attached. Due to the high p-character of the internal C-C bonds in cyclopropane, the external C-H and C-COOH bonds have a correspondingly higher s-character. Orbitals with higher s-character hold electrons closer to the nucleus, which inductively stabilizes the conjugate base (carboxylate anion). This effect suggests that cyclopropanecarboxylic acid should be a stronger acid than its cyclobutane counterpart.

Experimental data confirms this, though the difference is subtle.

CompoundpKa (at 25 °C)
Cyclopropanecarboxylic Acid 4.65[2]
Cyclobutanecarboxylic Acid 4.79[3][4]
Ring-Opening Reactions: The Key Point of Divergence

The most dramatic difference in reactivity is observed in reactions that lead to the cleavage of the carbocyclic ring. The greater ring strain of cyclopropane makes it significantly more prone to ring-opening.

  • Catalytic Hydrogenation: Cyclopropane and its derivatives can undergo hydrogenation to form propane derivatives under relatively mild conditions (e.g., H₂, Ni catalyst at 80°C). Cyclobutane requires much higher temperatures (e.g., 200°C) for the same transformation, underscoring its greater stability.

  • Electrophilic Addition (Halogens & Acids): Cyclopropane reacts with reagents like Br₂ in CCl₄ or concentrated HBr to give 1,3-disubstituted propane products via ring-opening addition. This reactivity is analogous to that of alkenes. Cyclobutane is generally inert under these conditions.[5]

  • Nucleophilic Ring-Opening: The presence of the electron-withdrawing carboxylic acid group makes the cyclopropane ring susceptible to attack by nucleophiles. This "homo-Michael addition" is a powerful synthetic tool. For instance, cyclopropanecarboxylic acids can react with azide ions in a domino process involving nucleophilic ring-opening followed by decarboxylation.[5] This type of reaction is far less common and requires more forcing conditions for cyclobutane derivatives.

dot graph TD { graph [fontname="Arial"]; node [shape=plaintext, fontname="Arial"]; edge [fontname="Arial"];

} enddot Caption: Generalized mechanism for acid-catalyzed ring-opening.

Reactions on the Ring: C–H Functionalization

Directing the functionalization of C–H bonds on saturated rings is a modern synthetic challenge. The carboxylic acid group can serve as a native directing group for palladium-catalyzed C–H activation, enabling the introduction of aryl groups and other functionalities.

Recent studies have shown that transannular γ-C–H arylation is possible for cycloalkane carboxylic acids. However, achieving this on a cyclobutane ring is particularly challenging due to the ring's rigidity and a kinetic preference for β-C–H activation.[6][7] Specialized ligand systems are required to override this preference and achieve γ-functionalization on cyclobutane carboxylic acids.[8] While less studied for the parent cyclopropanecarboxylic acid, C-H activation on substituted cyclopropanes is an active area of research, often leveraging the unique electronic properties of the three-membered ring.[9]

Part 3: Experimental Protocols & Methodologies

To empirically demonstrate the reactivity differences, a comparative experiment can be performed. The acid-catalyzed ring-opening with an alcohol is an excellent choice, as the higher strain of the cyclopropane ring should lead to a significantly faster reaction rate.

Protocol: Comparative Acid-Catalyzed Methanolysis

Objective: To compare the rate of ring-opening of methyl cyclopropanecarboxylate versus methyl cyclobutanecarboxylate under acidic methanolysis conditions. (Note: Esters are used to prevent competing esterification of the acid).

Materials:

  • Methyl cyclopropanecarboxylate (1.0 equiv)

  • Methyl cyclobutanecarboxylate (1.0 equiv)

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, e.g., 5 mol%)

  • Internal Standard (e.g., Dodecane)

  • Sodium Bicarbonate (NaHCO₃, saturated solution)

  • Diethyl Ether

  • Magnesium Sulfate (MgSO₄)

  • Gas Chromatography-Mass Spectrometry (GC-MS) instrument

Methodology:

  • Reaction Setup: In two separate, identical reaction vessels, prepare a solution of the respective ester (e.g., 1 mmol) and the internal standard (0.5 equiv) in anhydrous MeOH (10 mL).

  • Initiation: At time t=0, add the catalytic amount of concentrated H₂SO₄ to each vessel while stirring vigorously at a constant temperature (e.g., 50 °C).

  • Monitoring: At regular intervals (e.g., t = 1, 2, 4, 8, 24 hours), withdraw a small aliquot (e.g., 0.1 mL) from each reaction.

  • Quenching: Immediately quench each aliquot by adding it to a vial containing saturated NaHCO₃ solution (1 mL) and diethyl ether (1 mL). Shake well.

  • Analysis: Analyze the organic layer of each quenched sample by GC-MS.

  • Data Interpretation: Monitor the disappearance of the starting ester peak and the appearance of the ring-opened product peak (methyl 4-methoxybutanoate from the cyclopropane ester). The cyclobutane ester is expected to remain largely unreacted under these conditions. Quantify the conversion by comparing the peak areas relative to the internal standard.

Expected Outcome: The reaction with methyl cyclopropanecarboxylate will show significant conversion to the ring-opened product, while the reaction with methyl cyclobutanecarboxylate will show negligible conversion, clearly demonstrating the higher reactivity of the cyclopropane ring.

G

Summary and Synthetic Implications

The reactivity of cyclopropanecarboxylic acid is dominated by the high ring strain of the three-membered ring, making it susceptible to a variety of ring-opening reactions that are not observed with cyclobutanecarboxylic acid under similar conditions.

FeatureCyclopropanecarboxylic AcidCyclobutanecarboxylic Acid
Ring Strain High (~27.6 kcal/mol)Moderate (~26.3 kcal/mol)
Acidity (pKa) ~4.65 (Slightly stronger)~4.79 (Slightly weaker)
Ring-Opening Facile (H₂, HBr, Nu⁻)Difficult (Requires harsh conditions)
C-H Functionalization Emerging fieldChallenging (β-selectivity is dominant)
Overall Stability Kinetically reactiveRelatively stable

For the Drug Development Professional:

  • A cyclopropane ring can be considered a "masked" 1,3-difunctional synthon, potentially opening in vivo and acting as a pro-drug or leading to unexpected metabolites.

  • A cyclobutane ring provides a more rigid and metabolically robust scaffold compared to cyclopropane, useful for locking conformations and exploring chemical space without the liability of ring-opening.[10]

For the Synthetic Chemist:

  • Cyclopropanecarboxylic acid and its derivatives are versatile intermediates for synthesizing γ-substituted butyric acids and other linear chains through stereocontrolled ring-opening.[1][5]

  • Cyclobutanecarboxylic acid is a stable building block for constructing complex polycyclic systems where the four-membered ring is retained as a core structural element.

This guide has outlined the fundamental differences that drive the distinct chemical behaviors of these two valuable synthetic intermediates. A thorough understanding of these principles is essential for their effective and rational application in modern chemical research.

References

  • Wikipedia. Cyclopropane carboxylic acid. [Link]

  • ChemBK. Cyclobutanecarboxylic acid. [Link]

  • Semantic Scholar. Nucleophilic ring opening of cyclopropane hemimalonates using internal Brønsted acid activation. [Link]

  • Journal of the American Chemical Society. Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane and Cyclobutane Carboxylic Acids. [Link]

  • PubMed Central (PMC). Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. [Link]

  • YouTube. Synthesis of Cyclopropanecarboxylic Acid. [Link]

  • PubMed Central (PMC). Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. [Link]

  • ResearchGate. Transannular C–H functionalization of cycloalkane carboxylic acids. [Link]

  • PubMed Central (PMC). Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. [Link]

  • Organic & Biomolecular Chemistry. Recent advances in ring-opening of donor acceptor cyclopropanes using C-nucleophiles. [Link]

  • Chemdad. Cyclobutanecarboxylic acid. [Link]

  • Substack. Transannular C–H functionalization of cycloalkane carboxylic acids. [Link]

  • Wikipedia. Cyclobutanecarboxylic acid. [Link]

Sources

Comparative Mass Spectrometry Guide: Fragmentation Dynamics of Methoxycyclobutane Acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Patterns of Methoxycyclobutane Acids Content Type: Publish Comparison Guide

Executive Summary

In drug discovery and metabolic profiling, small strained rings like Methoxycyclobutane Carboxylic Acids (MCAs) serve as critical bioisosteres for proline or phenyl rings. However, their identification is frequently compromised by isobaric interference from acyclic alkenes and stable cyclopentane derivatives.

This guide provides a technical comparison of the fragmentation behaviors of MCAs against their primary structural isomers. By analyzing the competition between ring-strain release (RSR) and charge-remote fragmentation , we define the diagnostic ions required for unequivocal identification.

Mechanistic Principles: The "Strain-Release" Signature

The mass spectral fingerprint of methoxycyclobutane acids is governed by the release of ring strain (~26 kcal/mol) upon ionization. Unlike unstrained systems, the fragmentation is not purely driven by functional group directing effects but by the thermodynamic necessity to open the ring.

A. Electron Ionization (EI) – 70 eV

In hard ionization, the molecular ion (


) undergoes a characteristic Retro-2+2 Cycloreversion .
  • Mechanism: The radical cation destabilizes the cyclobutane ring, leading to the extrusion of ethylene (

    
    , 28 Da).
    
  • Diagnostic Ratio: The intensity of the

    
     peak relative to the 
    
    
    
    peak is the primary differentiator from acyclic isomers.
B. Electrospray Ionization (ESI) – Negative Mode

In negative mode (


), the carboxylate anion drives fragmentation via Collision-Induced Dissociation (CID).[1]
  • Mechanism: Decarboxylation (

    
    , 44 Da) is competing with the loss of methanol (
    
    
    
    , 32 Da).
  • The "Ortho" Effect: In cis-1,2-methoxycyclobutane acids, the proximity of the methoxy oxygen to the carboxylate allows for a distinct intramolecular proton transfer, enhancing the loss of

    
     compared to the trans isomer or 1,3-isomers.
    
Comparative Analysis: MCA vs. Isobaric Alternatives

This section compares the MS performance of Methoxycyclobutane Acids (MCA) against two common isobaric interferences: Methoxycyclopentane (stable ring) and Hexenoic Acid derivatives (acyclic).

Table 1: Diagnostic Ion Comparison (EI Source)
FeatureMethoxycyclobutane Acid (MCA) Methoxycyclopentane Isomer Acyclic Isomer (e.g., Hexenoic)
Base Peak

55-60 (Ring cleavage products)

85 (Stable ring cation)

41/43 (Allylic/Alkyl series)
Ring Loss Dominant [M-28] (Loss of

)
Weak/Absent [M-28]Absent (No ring to open)
Methoxy Loss Moderate [M-31] (

)
Strong [M-31]Strong [M-31]
McLafferty Suppressed (Geometric constraint)PossibleDominant (if

-H available)
Stability Low (Fragment rich spectrum)High (Strong Molecular Ion)Moderate
Performance Insight
  • MCA vs. Cyclopentane: The MCA spectrum is "noisier" in the low-mass region due to rapid ring disintegration. If you see a strong molecular ion with minimal fragmentation, it is likely the cyclopentane isomer, not the cyclobutane.

  • MCA vs. Acyclic: Acyclic isomers show a "picket fence" pattern of

    
     losses (14 Da). MCA shows discrete "block" losses of 28 Da (ethylene) and 44 Da (
    
    
    
    ).
Visualization: Fragmentation Pathways[2][3][4]

The following diagram illustrates the competitive fragmentation pathways for a generic 2-methoxycyclobutane carboxylic acid under EI conditions.

MCA_Fragmentation M_Ion Molecular Ion (M+•) [Unstable Ring] Distonic Distonic Ion (Ring Opened) M_Ion->Distonic Ring Strain Release Frag_Methoxy [M - 31]+ Loss of •OCH3 (Alpha Cleavage) M_Ion->Frag_Methoxy Direct Cleavage Frag_Ethylene [M - 28]+• Loss of C2H4 (Ethylene) (Diagnostic for Cyclobutane) Distonic->Frag_Ethylene Retro-2+2 Frag_Base Base Peak Ion (Acylium/Alkene) Frag_Ethylene->Frag_Base Further Decay

Figure 1: Competitive fragmentation pathways of Methoxycyclobutane Acid (EI). The Retro-2+2 path (Green) is the diagnostic discriminator.

Experimental Protocols

To replicate these profiles, the following self-validating protocols are recommended.

Protocol A: GC-MS Analysis (Structural Elucidation)

Scope: Identification of ring isomers via EI fragmentation.

  • Sample Prep: Dissolve 1 mg sample in 1 mL Dichloromethane.

  • Derivatization (Critical): Add 50 µL BSTFA + 1% TMCS. Incubate at 60°C for 30 mins.

    • Why? Free acids tail badly on GC columns. TMS-esters stabilize the molecular ion, allowing the ring-opening

      
       to be observed before total disintegration.
      
  • GC Parameters:

    • Column: DB-5ms (30m x 0.25mm).

    • Temp: 60°C (1 min)

      
       300°C @ 15°C/min.
      
  • System Suitability Test (SST): Inject Cyclobutane Carboxylic Acid standard.

    • Pass Criteria: Observation of

      
       55 (Base Peak) and 
      
      
      
      72 (
      
      
      ). If
      
      
      72 is <5% relative abundance, source temperature is too high (thermal degradation).
Protocol B: ESI-MS/MS (Quantitation/Screening)

Scope: High-throughput screening in biological matrices.

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Ionization: ESI Negative Mode (

    
    ).
    
  • MS/MS Transition Optimization:

    • Select Precursor

      
      .
      
    • Apply Collision Energy (CE) ramp 10-40 eV.

    • Target Transition: Monitor

      
      .
      
    • Note: The simultaneous loss of the acid and methoxy groups is highly specific to the substituted ring structure.

References
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • NIST Chemistry WebBook. Cyclobutane carboxylic acid Mass Spectrum. National Institute of Standards and Technology. Available at: [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (Coverage of small ring fragmentation and charge-remote mechanisms).[2]

  • Lebedev, A. T. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. AIP Publishing. (Detailed methodology for distinguishing cycloalkane isomers).

Sources

A Comparative Analysis of the Thermal Stability of Methoxy- and Hydroxy-Substituted Cyclobutanes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of medicinal chemistry and materials science, the inherent strain of the cyclobutane ring offers a unique conformational rigidity that can be exploited in molecular design.[1] However, this strain also renders the four-membered ring susceptible to thermal degradation, a critical consideration in drug development and process chemistry. The introduction of substituents, such as hydroxyl (-OH) and methoxy (-OCH3) groups, can significantly modulate the stability of the cyclobutane core. This guide provides an in-depth comparative analysis of the thermal stability of methoxy- versus hydroxy-cyclobutane derivatives, integrating experimental data with theoretical principles to inform the selection and handling of these important chemical motifs.

The Strained Nature of the Cyclobutane Ring: A Foundation of Reactivity

The cyclobutane ring is characterized by significant ring strain, a combination of angle strain and torsional strain.[1] The ideal sp3 bond angle is 109.5°, whereas the internal angles of a planar cyclobutane would be a mere 90°. To alleviate some of the resulting torsional strain from eclipsing hydrogens, the cyclobutane ring adopts a puckered conformation.[1] This inherent strain is the primary driver for its thermal decomposition, which typically proceeds through a ring-opening mechanism to form more stable, acyclic products.

Thermal Decomposition of Cyclobutanol: An Experimental Benchmark

Experimental studies on the gas-phase thermal decomposition of cyclobutanol provide a crucial benchmark for understanding the stability of substituted cyclobutanes. The primary decomposition pathway involves the formation of ethylene and acetaldehyde. This reaction is understood to proceed via a biradical intermediate, initiated by the homolytic cleavage of a C-C bond within the ring.

The kinetics of this unimolecular decomposition have been determined, yielding the following Arrhenius parameters:

CompoundA (s⁻¹)Ea (kcal/mol)Temperature Range (°C)
Cyclobutanol2.14 x 10¹⁴57.3250-450

Table 1: Experimentally determined Arrhenius parameters for the gas-phase thermal decomposition of cyclobutanol.

The activation energy (Ea) of 57.3 kcal/mol represents the energy barrier for the ring-opening process. This value is a quantitative measure of the thermal stability of the cyclobutanol ring.

Methoxycyclobutane: A Theoretical Comparison of Stability

Electronic and Steric Effects of Methoxy vs. Hydroxy Substituents

The stability of the cyclobutane ring and the rate of its thermal decomposition are influenced by the ability of the substituent to stabilize the ground state and the transition state of the ring-opening reaction.

  • Inductive Effect: Both the hydroxyl and methoxy groups are electronegative and exert an electron-withdrawing inductive effect (-I) through the sigma bond framework. This effect can influence the bond strengths within the cyclobutane ring.

  • Resonance Effect: The oxygen atom in both substituents possesses lone pairs of electrons that can be donated through resonance (+R). This electron-donating character can be a significant factor in stabilizing adjacent carbocationic or radical centers that may develop during the ring-opening process.

  • Steric Hindrance: The methoxy group is sterically bulkier than the hydroxyl group. This can influence the conformational preferences of the substituent on the puckered cyclobutane ring and may affect the stability of the transition state for ring opening.

Comparative Influence on the Transition State

The thermal decomposition of cyclobutanes is believed to proceed through a transition state with significant biradical character. The stability of this transition state is a key determinant of the reaction rate.

The methyl group of the methoxy substituent is electron-donating via hyperconjugation, which can provide additional stabilization to an adjacent radical center compared to the hydrogen atom of the hydroxyl group. This suggests that the methoxy group might be slightly more effective at stabilizing the biradical transition state, potentially lowering the activation energy for ring opening compared to the hydroxyl group.

Conversely, the greater steric bulk of the methoxy group could introduce destabilizing interactions in the transition state, potentially counteracting the electronic stabilization.

Insights from Analogous Systems

Studies on the thermal decomposition of methoxy-substituted cyclopropanes have shown that the methoxy group lowers the activation energy for ring opening compared to unsubstituted cyclopropane.[2] This supports the hypothesis that the electron-donating nature of the methoxy group can facilitate the cleavage of the strained ring. While cyclopropane and cyclobutane have different ring strains and decomposition mechanisms, this finding provides a valuable qualitative indicator of the methoxy group's effect.

Head-to-Head Comparison: Predicting Relative Stability

Based on the available experimental data for cyclobutanol and the theoretical considerations for methoxycyclobutane, we can formulate a comparative assessment of their thermal stability.

FeatureHydroxy CyclobutaneMethoxy Cyclobutane (Predicted)Rationale
Ground State Stability Stabilized by the -I and +R effects of the -OH group.Stabilized by the -I and +R effects of the -OCH3 group. The slightly greater electron-donating ability of the -OCH3 group through hyperconjugation might lead to marginally increased ground state stabilization.The electronic effects of both substituents are expected to have a stabilizing influence on the cyclobutane ring compared to the unsubstituted parent molecule.
Transition State Stability The -OH group can stabilize the biradical transition state through resonance.The -OCH3 group can stabilize the biradical transition state through resonance and hyperconjugation from the methyl group. This is predicted to be a slightly stronger stabilizing effect.Enhanced stabilization of the transition state leads to a lower activation energy and faster decomposition.
Predicted Thermal Stability Experimentally determined Ea of 57.3 kcal/mol.Predicted to have a slightly lower activation energy for decomposition and thus be marginally less thermally stable than cyclobutanol.The enhanced stabilization of the biradical transition state by the methoxy group is expected to be the dominant factor.

Table 2: Comparative analysis of the factors influencing the thermal stability of hydroxy- and methoxy-cyclobutane.

Logical Relationship of Factors Influencing Stability

G cluster_substituent_effects Substituent Effects GS_OH Hydroxy Cyclobutane TS_OH Hydroxy Biradical TS GS_OH->TS_OH ΔG‡ (Ea ≈ 57.3 kcal/mol) GS_OMe Methoxy Cyclobutane TS_OMe Methoxy Biradical TS GS_OMe->TS_OMe Predicted lower ΔG‡ Decomposition Products Decomposition Products TS_OH->Decomposition Products TS_OMe->Decomposition Products Inductive Inductive Effect (-I) Inductive->GS_OH Inductive->GS_OMe Resonance Resonance Effect (+R) Resonance->GS_OH Resonance->GS_OMe Resonance->TS_OH Resonance->TS_OMe Hyperconjugation Hyperconjugation (in OMe) Hyperconjugation->GS_OMe Hyperconjugation->TS_OMe Sterics Steric Hindrance Sterics->TS_OMe Potentially destabilizing

Caption: Factors influencing the comparative thermal stability of hydroxy- and methoxy-cyclobutane.

Experimental Protocols for Assessing Thermal Stability

For researchers seeking to experimentally validate these predictions or to assess the thermal stability of novel cyclobutane derivatives, the following protocol for gas-phase pyrolysis is recommended.

Gas-Phase Pyrolysis Experimental Workflow

Objective: To determine the Arrhenius parameters (A and Ea) for the thermal decomposition of a cyclobutane derivative.

Apparatus:

  • A static vacuum system equipped with a pyrolysis vessel (e.g., quartz or Pyrex).

  • A furnace with precise temperature control.

  • A pressure transducer to monitor the total pressure.

  • A gas chromatograph (GC) coupled to a mass spectrometer (MS) or a flame ionization detector (FID) for product analysis and quantification.

  • A sampling system to withdraw aliquots from the reaction vessel.

Procedure:

  • Sample Preparation: The cyclobutane derivative should be purified to >99% purity, as determined by GC-MS.

  • System Preparation: The pyrolysis vessel is evacuated to a high vacuum (<10⁻⁴ torr) and heated to the desired reaction temperature.

  • Reactant Introduction: A known pressure of the cyclobutane derivative is introduced into the hot reaction vessel.

  • Reaction Monitoring: The reaction is allowed to proceed for a set period. The total pressure may be monitored to follow the progress of the reaction if there is a change in the number of moles of gas.

  • Sampling and Analysis: At timed intervals, aliquots of the gas mixture are withdrawn from the reaction vessel and analyzed by GC-MS to determine the concentration of the reactant and products.

  • Data Analysis:

    • The rate constant (k) at each temperature is determined by plotting the natural logarithm of the reactant concentration versus time. For a first-order reaction, this will yield a straight line with a slope of -k.

    • The Arrhenius parameters are then determined by plotting ln(k) versus 1/T (where T is the absolute temperature in Kelvin). The slope of this line is -Ea/R (where R is the gas constant), and the y-intercept is ln(A).

Experimental Workflow Diagram

G start Start prep Prepare Purified Cyclobutane Derivative start->prep setup Set up Pyrolysis System (Evacuate and Heat Vessel) prep->setup introduce Introduce Reactant to Known Pressure setup->introduce react Run Reaction at Constant Temperature introduce->react sample Withdraw Aliquots at Timed Intervals react->sample analyze Analyze Samples by GC-MS sample->analyze data Calculate Rate Constants (k) at Each Temperature analyze->data arrhenius Plot ln(k) vs 1/T to Determine Ea and A data->arrhenius end End arrhenius->end

Caption: Workflow for experimental determination of thermal stability.

Conclusion

While both hydroxyl and methoxy substituents are common in drug candidates and functional materials, their influence on the stability of a strained cyclobutane core is nuanced. Based on experimental data for cyclobutanol and a theoretical analysis of substituent effects, it is predicted that methoxycyclobutane is likely to be slightly less thermally stable than cyclobutanol . This is attributed to the enhanced stabilization of the biradical transition state for ring-opening by the methoxy group.

For drug development professionals and process chemists, this implies that while both derivatives are viable, methoxy-substituted cyclobutanes may require more careful consideration of thermal stress during synthesis, purification, and storage. The experimental protocols outlined in this guide provide a framework for quantifying the thermal stability of novel cyclobutane derivatives, enabling data-driven decisions in the development of robust and stable molecules.

References

  • Franck, X., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 16(15), 2335-2346. Available from: [Link]

  • Holm, T. (1982). The gas-phase thermal decomposition of cyclobutanol. Canadian Journal of Chemistry, 60(19), 2537-2541.
  • Frey, H. M., & Gordon, A. S. (1962). Kinetics of the gas-phase thermal decompositions of 1-methoxy-1-methylcyclopropane and cis- and trans-1-methoxy-2-methylcyclopropane. Journal of the Chemical Society, 4770-4774. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Elemental Analysis of trans-2-Methoxycyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison of Methodologies for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and organic chemistry, the precise determination of a molecule's elemental composition is a non-negotiable cornerstone of its characterization. For a compound such as trans-2-Methoxycyclobutane-1-carboxylic acid, a molecule with potential applications in medicinal chemistry and material science, confirming its empirical formula is paramount for validating its synthesis and ensuring its purity. This guide provides an in-depth comparison of the primary analytical techniques for the elemental analysis of this and similar organic compounds, offering insights into the causality behind experimental choices and presenting self-validating protocols.

The theoretical elemental composition of this compound (C₇H₁₀O₄) serves as our benchmark:

  • Carbon (C): 53.16%

  • Hydrogen (H): 6.37%

  • Oxygen (O): 30.46%

Any robust analytical method should yield results that closely align with these values, typically within a ±0.4% tolerance for carbon, hydrogen, and nitrogen, a widely accepted standard in the field.[1][2]

Combustion Analysis: The Gold Standard for C, H, N, S, and O Determination

Combustion analysis stands as the preeminent and most cost-effective method for determining the carbon, hydrogen, nitrogen, sulfur, and oxygen content of organic compounds.[3][4][5] The technique's enduring prevalence is a testament to its precision and reliability.[4]

The Underlying Principle: A Self-Validating System

The core of combustion analysis lies in the complete and instantaneous oxidation of a sample through "flash combustion".[6] This process converts the constituent elements into simple, quantifiable gases (CO₂, H₂O, N₂, and SO₂).[4][7] The elegance of this method is its inherent self-validation; the complete conversion of the sample to these specific gases, which are then meticulously separated and detected, provides a direct and reliable measure of the elemental composition.

Experimental Workflow

The workflow for combustion analysis is a well-established and highly automated process.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.